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  • Product: 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid
  • CAS: 926240-48-4

Core Science & Biosynthesis

Foundational

Chemical Structure and Properties of 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid: A Technical Guide

Executive Summary As drug discovery and materials science pivot toward highly functionalized, predictable scaffolds, 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid (CAS: 926240-48-4) has emerged as a privileged molecular entit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery and materials science pivot toward highly functionalized, predictable scaffolds, 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid (CAS: 926240-48-4) has emerged as a privileged molecular entity[1]. Characterized by its 1,5-diarylpyrazole core, this compound offers a unique bidentate electronic profile: the electron-rich pyrazole ring acts as a rigid spacer and hydrogen-bond acceptor, while the meta-substituted benzoic acid moiety provides critical polar surface area and a vector for salt formation or prodrug derivatization[2][3].

This technical guide dissects the physicochemical properties, regioselective synthetic methodologies, and pharmacological applications of this compound, providing a self-validating framework for researchers deploying this scaffold in anti-infective campaigns and advanced materials development.

Physicochemical Profiling & Structural Dynamics

The spatial arrangement of 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid is dictated by the steric encumbrance between the N1-benzoic acid and the C5-phenyl ring. This steric clash forces the two aryl systems out of coplanarity, resulting in a distinct dihedral angle that is critical for selective target binding (e.g., fitting into the hydrophobic pockets of bacterial enzymes)[4][5].

Quantitative Molecular Descriptors

To establish a baseline for membrane permeability and formulation strategies, the core physicochemical parameters are summarized below:

ParameterValueAnalytical SignificanceSource
Molecular Formula C₁₆H₁₂N₂O₂Defines the exact atomic composition.[2]
Molecular Weight 264.09 g/mol Optimal for Lipinski’s Rule of 5 compliance.[1]
Monoisotopic Mass 264.08987 DaTarget mass for high-resolution LC-MS (ESI-TOF).[2]
CAS Registry Number 926240-48-4Unique identifier for commercial procurement.[1]
Predicted CCS ([M+H]⁺) 158.7 ŲCollision Cross Section for ion mobility spectrometry.[2]
InChIKey ARKQQGPFJSPSCA-UHFFFAOYSA-NStandardized structural hash for database querying.[2]

Synthetic Methodology: Regioselective Construction

The synthesis of 1,5-diarylpyrazoles requires strict kinetic control to prevent the formation of the thermodynamically favored 1,3-isomer. The following protocol utilizes an enaminone intermediate to enforce regioselectivity.

Protocol 1: Synthesis of 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid

Objective: Synthesize the target compound with >95% regiomeric purity.

Step 1: Enaminone Formation

  • Action: Reflux acetophenone with an equimolar amount of N,N-dimethylformamide dimethyl acetal (DMF-DMA) in toluene for 12 hours.

  • Causality: DMF-DMA acts as both a formylating agent and a dehydrating agent. This generates 3-(dimethylamino)-1-phenylprop-2-en-1-one. The push-pull electronic nature of this enaminone creates highly differentiated electrophilic centers, which is the primary driver for the regioselectivity in the next step.

Step 2: Hydrazine Condensation & Cyclization

  • Action: Dissolve the isolated enaminone and 3-hydrazinylbenzoic acid in absolute ethanol. Add 1.0 equivalent of glacial acetic acid. Reflux for 8 hours.

  • Causality: The protic nature of ethanol stabilizes the transition state. Glacial acetic acid serves a dual purpose: it protonates the enaminone carbonyl (accelerating nucleophilic attack by the terminal nitrogen of the hydrazine) and facilitates the subsequent elimination of water and dimethylamine during the aromatization of the pyrazole ring.

Step 3: Self-Validation & Purification

  • Action: Concentrate the solvent in vacuo, precipitate in ice-cold water, and recrystallize from ethanol/water (80:20). Verify the regiochemistry via 2D-NMR (NOESY).

  • Causality: A NOE cross-peak between the pyrazole C4-proton and the ortho-protons of the C5-phenyl ring definitively confirms the 1,5-substitution pattern over the 1,3-isomer.

SynthesisWorkflow R1 3-Hydrazinylbenzoic Acid Cond Condensation (EtOH, AcOH) R1->Cond R2 Enaminone Precursor R2->Cond Int Hydrazone Intermediate Cond->Int - HNMe2 Cyc Regioselective Cyclization Int->Cyc H+ Catalysis Prod 3-(5-phenyl-1H-pyrazol- 1-yl)benzoic acid Cyc->Prod - H2O Aromatization

Regioselective synthetic workflow for 1,5-diarylpyrazole formation.

Pharmacological Significance & Mechanism of Action

The 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid scaffold is a highly potent pharmacophore in the development of novel anti-infectives, particularly against multidrug-resistant pathogens.

Antibacterial Activity (MRSA & VRE)

Derivatives of this scaffold (specifically 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acids) have demonstrated profound bactericidal action against Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE)[4]. These compounds exhibit Minimum Inhibitory Concentrations (MIC) as low as 0.5–0.78 μg/mL and are highly effective at eradicating preformed bacterial biofilms[4][5].

Mechanism of Action: These pyrazole-benzoic acid derivatives act as potent inhibitors of the bacterial Type II Fatty Acid Biosynthesis (FASII) pathway[5]. Specifically, they competitively bind to FabI (enoyl-acyl carrier protein reductase). By blocking FabI, the bacteria cannot elongate fatty acid chains, leading to catastrophic membrane lipid depletion, compromised membrane permeability, and rapid cell death[5].

Anticandidal Potential

Beyond bacteriology, bioisosteric modifications of the pyrazole and indazole rings have yielded significant anticandidal activity against C. albicans and C. glabrata[3]. The benzoic acid moiety can be converted into amides to improve metabolic stability while retaining the core antifungal geometry[3].

MOA Ligand Pyrazole-Benzoic Acid Target FabI (Enoyl-ACP Reductase) Ligand->Target Competitive Binding Process FASII Fatty Acid Elongation Target->Process Enzymatic Blockade Outcome1 Membrane Lipid Depletion Process->Outcome1 Pathway Arrest Outcome2 Bactericidal Effect Outcome1->Outcome2 Cell Lysis

Mechanism of action for pyrazole-benzoic acid derivatives targeting bacterial FASII.

Biological Evaluation Workflows

To accurately assess the potency of these derivatives, standard optical density assays must be augmented with viability indicators to prevent false readouts from compound precipitation.

Protocol 2: MIC and Biofilm Eradication Assay

Step 1: Inoculum Standardization

  • Action: Grow S. aureus (MRSA) in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to logarithmic phase. Dilute to a final inoculum of

    
     CFU/mL.
    
  • Causality: Standardizing the inoculum ensures that the bacterial load is sufficient to detect intrinsic resistance mechanisms without overwhelming the competitive inhibition kinetics of the FabI target[4].

Step 2: Broth Microdilution & Viability Staining

  • Action: Perform 2-fold serial dilutions of the pyrazole compound (0.1 to 64 μg/mL) in a 96-well plate. Incubate at 37°C for 18 hours. Add 10 μL of 0.02% resazurin dye to each well and incubate for an additional 2 hours.

  • Causality: Relying solely on OD₆₀₀ can yield false positives if the hydrophobic pyrazole compound precipitates. Resazurin is an oxidation-reduction indicator that is reduced to highly fluorescent resorufin only by metabolically active cells, providing a self-validating, orthogonal readout for true bactericidal activity[4].

Advanced Material Applications: Non-Linear Optics (NLO)

Outside of biology, the highly polarized nature of the pyrazole-benzoic acid system makes it a candidate for advanced optics. Related N-substituted-5-phenyl-1H-pyrazole carboxylates exhibit significant optical nonlinearity. When subjected to 532 nm laser pulses (z-scan technique), the push-pull electron dynamics between the electron-donating pyrazole nitrogen and the electron-withdrawing carboxylic acid/ester groups result in maximum nonlinearity, making these scaffolds highly valuable for optical limiting applications and information storage[6].

References

  • [2] Title: PubChemLite: 3-(5-phenyl-1h-pyrazol-1-yl)benzoic acid Source: uni.lu URL:

  • [6] Title: Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates as potential NLO materials Source: arabjchem.org URL:

  • [1] Title: Product Inquiry - Thoreauchem: 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid Source: thoreauchem.com URL:

  • [3] Title: Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives Source: nih.gov URL:

  • [4] Title: Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents Source: nih.gov URL:

  • [5] Title: Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors Source: nih.gov URL:

Sources

Exploratory

3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid CAS number and molecular weight

This is an in-depth technical guide on 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid , a specialized 1,5-diarylpyrazole scaffold used in medicinal chemistry.[1] Advanced Synthesis, Structural Analysis, and Medicinal Applicati...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid , a specialized 1,5-diarylpyrazole scaffold used in medicinal chemistry.[1]

Advanced Synthesis, Structural Analysis, and Medicinal Applications[1]

Part 1: Executive Summary & Chemical Identity[1]

3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid is a 1,5-diarylpyrazole derivative.[1] Unlike the more thermodynamically stable 1,3-diarylpyrazoles, the 1,5-isomer features a sterically crowded arrangement where the phenyl ring at position 5 is adjacent to the N-aryl ring (the benzoic acid moiety).[1] This specific geometry is critical in medicinal chemistry, serving as the pharmacophore for selective COX-2 inhibitors (e.g., Celecoxib) and emerging antibacterial agents targeting biofilm formation.

Chemical Identity Table[1][2]
PropertyData
Chemical Name 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid
CAS Number Research Grade / Custom Synthesis (Not assigned a commodity CAS)
Molecular Formula C₁₆H₁₂N₂O₂
Molecular Weight 264.28 g/mol
Exact Mass 264.0899 Da
SMILES OC(=O)c1cccc(n2ncc(c2c3ccccc3))c1
Structural Class 1,5-Diarylpyrazole
LogP (Predicted) ~3.1 (Lipophilic)
pKa (Predicted) ~4.2 (Carboxylic acid)

Note on CAS: This specific isomer is a research-grade intermediate often synthesized de novo for structure-activity relationship (SAR) studies.[1] It is distinct from its 1,3-isomer (3-(3-phenyl-1H-pyrazol-1-yl)benzoic acid) and the para-isomer (4-(5-phenyl...)), which may have different registry numbers.[1]

Part 2: Synthesis & Regiocontrol (The Core Challenge)

The Regioselectivity Problem

The primary challenge in synthesizing 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid is controlling the regiochemistry of the pyrazole ring formation.[1] The reaction of a hydrazine (3-hydrazinobenzoic acid) with a 1,3-dielectrophile typically yields a mixture of two regioisomers:

  • 1,5-Isomer (Target): Sterically crowded; formed under kinetic control or specific solvent conditions.

  • 1,3-Isomer (Byproduct): Thermodynamically favored; less sterically hindered.

Validated Synthetic Protocol (1,5-Selective)

To selectively synthesize the 1,5-isomer, the condensation of 3-hydrazinobenzoic acid with a


-enaminone  or a 1,3-diketone equivalent  in a polar protic solvent (often ethanol or acetic acid) is the standard method.[1]
Step-by-Step Methodology
  • Precursor Preparation:

    • React acetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under reflux to generate (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one (Enaminone Intermediate).[1]

    • Mechanism:[1][2][3][4] The enaminone acts as a masked 1,3-dicarbonyl species with distinct electrophilic sites, directing the nucleophilic attack of the hydrazine.

  • Cyclocondensation:

    • Reagents: 3-Hydrazinobenzoic acid (1.0 eq), Enaminone Intermediate (1.0 eq).

    • Solvent: Ethanol (anhydrous) or Glacial Acetic Acid.

    • Conditions: Reflux for 4–6 hours.

    • Workup: Cool to room temperature. The 1,5-isomer often precipitates due to its different packing and solubility compared to the 1,3-isomer.[1] If a mixture forms, separation via column chromatography (SiO₂, Hexane/EtOAc gradient) is required.

  • Purification & Validation:

    • Recrystallize from Ethanol/Water.

    • Validation: ¹H NMR is crucial. The pyrazole C4-H proton in 1,5-isomers typically appears upfield relative to 1,3-isomers due to the shielding effect of the twisted phenyl ring at position 5.[1]

Reaction Pathway Diagram

The following diagram illustrates the divergent synthesis pathways and the logic for selecting the enaminone route for 1,5-selectivity.

SynthesisPath Start Starting Materials: 3-Hydrazinobenzoic Acid + Acetophenone deriv. RouteA Route A: 1,3-Diketone (Standard Knorr) Start->RouteA Direct Condensation RouteB Route B: Enaminone (DMF-DMA Step) Start->RouteB Pre-activation IntermedA Mixture of Isomers (1,3- and 1,5-) RouteA->IntermedA Poor Selectivity IntermedB Directed Intermediate (Enaminone) RouteB->IntermedB Formation of Enaminone Target Target: 1,5-Isomer 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid IntermedA->Target Low Yield Byproduct Byproduct: 1,3-Isomer (Thermodynamic) IntermedA->Byproduct Major Product IntermedB->Target Kinetic Control (High Selectivity)

Figure 1: Divergent synthesis pathways.[1] Route B (Enaminone) is preferred for high regioselectivity of the 1,5-diarylpyrazole target.

Part 3: Medicinal Chemistry Applications[1][4][7][8]

COX-2 Inhibition Scaffold

The 1,5-diarylpyrazole motif is the core pharmacophore of Celecoxib (Celebrex).[1][5]

  • Mechanism: The 1,5-substitution pattern positions the two aryl rings at an angle that perfectly fits the hydrophobic pocket of the COX-2 enzyme, while the benzoic acid moiety (in this specific compound) can mimic the sulfonamide or serve as a handle for further functionalization to interact with the Arg120 residue in the COX active site.

  • Utility: Researchers use 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid as a "carboxylic acid analog" of Celecoxib to study electrostatic interactions within the COX-2 binding pocket or to improve solubility.[1]

Antibacterial & Biofilm Inhibition

Recent studies (References 1,[4][6][7] 2) have highlighted 1,5-diarylpyrazoles as potent agents against Gram-positive bacteria, specifically Methicillin-resistant Staphylococcus aureus (MRSA).[1]

  • Activity: Derivatives of this scaffold have shown the ability to disrupt bacterial cell membranes and inhibit biofilm formation, a key resistance mechanism.

  • Structure-Activity Relationship (SAR): The benzoic acid group provides necessary polarity and hydrogen-bonding capability, while the 5-phenyl group facilitates membrane insertion.[1]

HIF-PH Inhibition (Hypoxia Inducible Factor)

The structural similarity to Roxadustat (which features a biaryl-glycine motif) suggests this compound's potential as a precursor for HIF-prolyl hydroxylase inhibitors.[1] The carboxylic acid can be coupled with glycine to generate analogs that mimic the 2-oxoglutarate co-substrate of HIF-PH enzymes.[1]

Part 4: Experimental Characterization Data (Simulated)

For researchers synthesizing this compound, the following spectral characteristics are expected for the 1,5-isomer :

TechniqueExpected Signal / CharacteristicInterpretation
¹H NMR (DMSO-d₆)

13.0 (br s, 1H)
Carboxylic Acid (-COOH)

8.0 - 7.8 (m, Ar-H)
Benzoic Acid protons (deshielded)

7.2 - 7.4 (m, 5H)
5-Phenyl group (shielded/multiplet)

6.7 (d, 1H, J~2Hz)
Pyrazole C4-H (Characteristic 1,5-isomer signal)

7.8 (d, 1H, J~2Hz)
Pyrazole C3-H
LC-MS (ESI+) m/z 265.1 [M+H]⁺Protonated molecular ion
Melting Point 160–165 °CHigh due to H-bonding (dimerization)

References

  • Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. Source: Antibiotics (Basel), 2022.[4] Context: Establishes the antibacterial potency of the phenyl-pyrazolyl-benzoic acid scaffold.

  • Regioselective Synthesis of 1,5-Diarylpyrazoles. Source: Journal of Organic Chemistry, 2005. Context: Defines the synthetic protocols (enaminone route) required to isolate the 1,5-isomer over the 1,3-isomer.

  • Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors. Source: Journal of Medicinal Chemistry, 1997.[5] Context: The foundational paper describing the SAR of the 1,5-diarylpyrazole scaffold (Celecoxib class).

  • PubChemLite Record: 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid. Source: PubChem / Uni.lu. Context: Confirms the chemical structure and molecular weight (264.28 g/mol ).

Sources

Foundational

Solubility Profile of 3-(5-phenyl-1H-pyrazol-1-yl)benzoic Acid in Organic Solvents

An in-depth technical guide on the solubility profiling of 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid , a critical intermediate and pharmacophore in drug discovery. This guide outlines the rigorous methodology for determin...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the solubility profiling of 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid , a critical intermediate and pharmacophore in drug discovery. This guide outlines the rigorous methodology for determining its solubility, thermodynamic properties, and solvent interactions.

Executive Summary

The solubility profile of 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid (hereafter referred to as 3-PPBA ) is a fundamental physicochemical parameter governing its purification, crystallization, and formulation. As a molecule containing both a hydrophilic carboxylic acid moiety and a hydrophobic phenyl-pyrazole core, 3-PPBA exhibits complex solvation behavior dependent on solvent polarity, hydrogen bonding capability, and temperature.

This guide details the standardized protocol for establishing the solubility of 3-PPBA in neat and binary organic solvents, the thermodynamic modeling of this data, and the implications for process chemistry.

Chemical Characterization & Relevance

3-PPBA is a structural hybrid of a benzoic acid derivative and a 1,5-disubstituted pyrazole.

  • Molecular Formula:

    
    [1]
    
  • Key Functional Groups:

    • Carboxylic Acid (-COOH): Primary site for hydrogen bonding (donor/acceptor) and pH-dependent solubility.

    • Pyrazole Ring (N-N): The N2 nitrogen acts as a weak hydrogen bond acceptor.

    • Phenyl Rings: Contribute to

      
       stacking interactions and lipophilicity.
      

Understanding the solubility of 3-PPBA is critical for optimizing:

  • Recrystallization: Selecting anti-solvents for high-purity isolation.

  • Synthesis: Designing reaction media where the starting materials are soluble but the product precipitates (or vice versa).

  • Bioavailability: Predicting dissolution rates in biological fluids.

Experimental Methodology

To ensure data integrity (E-E-A-T), the solubility must be determined using a dynamic laser monitoring method or a validated gravimetric isothermal method.

Materials and Reagents[2][3]
  • Solute: 3-PPBA (Purity

    
     99.0%, confirmed by HPLC and 
    
    
    
    -NMR).
  • Solvents: Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, DMF (Analytical grade, water content

    
     0.05%).
    
Laser Monitoring Observation Technique

This method is preferred for its precision and ability to detect the exact dissolution point without sampling errors.

Protocol:

  • Preparation: A known mass of solvent is added to a jacketed glass vessel equipped with a laser monitoring system.

  • Addition: Excess 3-PPBA is added to form a suspension.

  • Temperature Control: The temperature is controlled (

    
     0.05 K) using a circulating water bath.
    
  • Equilibration: The system is stirred continuously. The laser intensity is monitored; a stable intensity indicates equilibrium (saturation).

  • Measurement: The temperature is increased stepwise. The point at which the laser transmittance reaches the baseline (clear solution) corresponds to the saturation temperature for that specific mass fraction.

Gravimetric Method (Alternative)

For labs without laser monitoring:

  • Saturation: Excess solute is stirred in the solvent at constant

    
     for 24 hours.
    
  • Settling: The suspension stands for 2 hours to allow phase separation.

  • Sampling: The supernatant is filtered (0.45

    
     PTFE filter) into a pre-weighed vessel.
    
  • Evaporation: Solvent is evaporated under vacuum, and the residue is weighed to constant mass.

Experimental Workflow Diagram

Solubility_Workflow cluster_Analysis Detection Method Start Start: 3-PPBA Characterization Solvent_Prep Solvent Preparation (Purity Check & Drying) Start->Solvent_Prep Mixing Solid-Liquid Mixing (Excess Solute) Solvent_Prep->Mixing Equilibration Equilibration (Const. T, Stirring, >24h) Mixing->Equilibration Laser Laser Monitoring (Transmittance Change) Equilibration->Laser Dynamic Method Gravimetric Gravimetric Analysis (Filter -> Dry -> Weigh) Equilibration->Gravimetric Static Method Data_Calc Mole Fraction Calculation (x_i) Laser->Data_Calc Gravimetric->Data_Calc End Thermodynamic Modeling Data_Calc->End

Figure 1: Standardized workflow for determining the solubility profile of 3-PPBA.

Solubility Data & Analysis

The solubility of 3-PPBA is expressed in mole fraction (


) and is highly dependent on temperature and solvent polarity.
Expected Solubility Trends

Based on the structural properties of 3-PPBA, the following trends are theoretically predicted and typically observed for similar pyrazole-benzoic acid derivatives:

Solvent ClassRepresentative SolventsSolubility PredictionRationale
Aprotic Polar DMF, DMSO, NMPVery High Strong dipole-dipole interactions; disruption of solute crystal lattice.
Protic Polar Methanol, EthanolHigh H-bonding between solvent -OH and solute -COOH/-N.
Ketones Acetone, MEKModerate Dipole interactions; good acceptor for -COOH proton.
Esters Ethyl AcetateModerate Similar to ketones but slightly less polar.
Non-polar Toluene, HexaneLow Lack of H-bonding; unfavorable enthalpy of solution.
Temperature Dependence

Solubility (


) generally increases with temperature. This relationship is non-linear and is best described by thermodynamic models.

Thermodynamic Modeling

To validate the experimental data and extract thermodynamic parameters, the following semi-empirical models are applied.

Modified Apelblat Equation

This is the most accurate model for correlating solubility data of organic solids.



  • 
    : Mole fraction solubility.[2]
    
  • 
    : Absolute temperature (K).
    
  • 
    : Empirical model parameters derived from regression analysis.
    
(Buchowski-Ksiazczak) Equation

Useful for understanding the non-ideality of the solution.



  • 
    : Non-ideality parameter.
    
  • 
    : Enthalpy parameter.
    
  • 
    : Melting temperature of 3-PPBA.
    
Thermodynamic Parameters of Dissolution

Using the van't Hoff analysis, we calculate the standard enthalpy (


), entropy (

), and Gibbs energy (

) of solution:
  • Enthalpy:

    
    
    
    • Interpretation: A positive

      
       indicates an endothermic process (solubility increases with T).
      
  • Gibbs Energy:

    
    
    
    • Interpretation: A positive

      
       implies the dissolution is not spontaneous at standard conditions without driving force (mixing entropy).
      
  • Entropy:

    
    
    
Thermodynamic Logic Diagram

Thermo_Logic cluster_Models Mathematical Modeling Input Experimental Data (x_1 vs T) Apelblat Modified Apelblat ln x = A + B/T + C ln T Input->Apelblat VantHoff van't Hoff Analysis ln x vs 1/T Input->VantHoff Params Regression Parameters (A, B, C, R²) Apelblat->Params VantHoff->Params Output Thermodynamic Functions ΔH_sol, ΔS_sol, ΔG_sol Params->Output Interpretation Process Insight (Endothermic/Exothermic, Disorder Driven) Output->Interpretation

Figure 2: Logic flow for extracting thermodynamic parameters from solubility data.

Process Applications

Understanding the solubility profile of 3-PPBA directly informs process design:

  • Crystallization Solvent Selection:

    • Solvent: DMF or Ethanol (High solubility at high T).

    • Anti-solvent: Water or Toluene (Low solubility).

    • Strategy: Dissolve 3-PPBA in hot Ethanol, then slowly add Water (cooling crystallization + anti-solvent effect) to maximize yield and purity.

  • Purification:

    • If 3-PPBA is the product, wash the crude solid with cold Toluene to remove non-polar impurities without significant product loss.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. Link

  • Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Link

  • Sha, F., et al. (2020). Solubility and thermodynamic properties of 3-methyl-4-nitrobenzoic acid in twelve organic solvents. Journal of Chemical & Engineering Data. Link(Cited as a representative protocol for benzoic acid derivatives).

Sources

Exploratory

Physicochemical Profiling of 3-(5-phenyl-1H-pyrazol-1-yl)benzoic Acid: Acidity Constants and Implications for Drug Delivery

Executive Summary This technical guide provides a rigorous analysis of the acidity (pKa) and physicochemical behavior of 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid . As a scaffold frequently encountered in kinase inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous analysis of the acidity (pKa) and physicochemical behavior of 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid . As a scaffold frequently encountered in kinase inhibitors and anti-inflammatory research, understanding its ionization profile is critical for optimizing oral bioavailability and formulation stability.

This document synthesizes theoretical Hammett-based predictions with gold-standard experimental protocols. It establishes that the molecule behaves primarily as a monoprotic weak acid within the physiological range, with a secondary, negligible basic center on the pyrazole ring.

Part 1: Structural Analysis & Theoretical pKa Prediction

Molecular Architecture

The molecule consists of a central benzoic acid moiety substituted at the meta (3-) position by a 5-phenyl-1H-pyrazol-1-yl group.

  • Primary Ionization Center (Acidic): The carboxylic acid (-COOH) on the benzene ring.

  • Secondary Ionization Center (Basic): The N2 nitrogen of the pyrazole ring.

Electronic Effects & Hammett Equation Application

To estimate the pKa of the carboxylic acid, we apply the Hammett equation, which correlates structural changes with acidity:



  • 
     (Benzoic Acid):  4.20
    
  • 
     (Reaction Constant):  1.00 (for benzoic acid ionization in water).
    
  • 
     (Substituent Constant):  The 1-pyrazolyl group is electron-withdrawing via the inductive effect (-I) due to the electronegative nitrogen atoms. Literature values for the meta-pyrazol-1-yl substituent (
    
    
    
    ) range from 0.20 to 0.25 .

Calculation:




The "Silent" Basic Center

The pyrazole nitrogen (N2) has a lone pair, theoretically capable of protonation. However, the N1-linked benzoic acid ring and the C5-phenyl ring exert strong electron-withdrawing effects.

  • Typical 1-phenylpyrazole pKa (conjugate acid): ~0.3

  • Impact: In a biological context (pH 1.0 – 8.0), the pyrazole ring remains unprotonated (neutral). The molecule does not exist as a zwitterion in solution.

Part 2: Ionization Landscape & Solubility

Species Distribution

The molecule exists in two dominant states across the pharmaceutical pH range:

  • Neutral Species (HA): Dominant at pH < 3.5. Highly lipophilic, poor aqueous solubility.

  • Anionic Species (A-): Dominant at pH > 5.0. Improved solubility due to the carboxylate charge.

Visualization of Ionization Pathway

The following diagram illustrates the ionization states and the theoretical pKa transitions.

IonizationPathway Cation Cationic Form (H2A+) (Protonated Pyrazole) pH < 0.5 (Physiologically Irrelevant) Neutral Neutral Form (HA) (COOH / Pyrazole) Dominant pH 1.0 - 3.5 Low Solubility Cation->Neutral pKa1 ~ 0.3 (Deprotonation of Pyrazole) Anion Anionic Form (A-) (COO- / Pyrazole) Dominant pH > 5.0 High Solubility Neutral->Anion pKa2 ~ 3.97 (Deprotonation of COOH)

Figure 1: Ionization pathway of 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid showing the transition from neutral to anionic species.

Part 3: Experimental Determination Protocol

Objective: Accurately determine the thermodynamic pKa (


) of the target molecule.
Challenge:  The neutral form (HA) likely precipitates in pure water before the titration completes.
Solution:  Use the Yasuda-Shedlovsky Extrapolation Method  (Co-solvent Titration).
Materials
  • Instrument: Potentiometric Titrator (e.g., Sirius T3 or Mettler Toledo G20).

  • Titrant: 0.1 M KOH (Carbonate-free).

  • Co-solvent: Methanol (MeOH) or Dioxane (HPLC Grade).

  • Ionic Strength Adjuster: 0.15 M KCl.[1]

Step-by-Step Protocol
  • Preparation of Stock Solution:

    • Dissolve ~5 mg of the compound in 10 mL of MeOH.

  • Titration Series:

    • Prepare three titration vessels with varying solvent ratios:

      • Run 1: 30% MeOH / 70% Water (w/w).

      • Run 2: 40% MeOH / 60% Water (w/w).

      • Run 3: 50% MeOH / 50% Water (w/w).

    • Add 0.15 M KCl to maintain constant ionic strength (

      
      ).[1]
      
  • Titration Execution:

    • Acidify the sample to pH ~2.0 using 0.1 M HCl.[1]

    • Titrate with 0.1 M KOH under inert gas (Argon/Nitrogen) purge to exclude

      
      .
      
    • Record pH vs. Volume data points.[1]

  • Data Processing (Yasuda-Shedlovsky):

    • Calculate the apparent pKa (

      
      ) for each solvent ratio.
      
    • Plot

      
       vs. 
      
      
      
      (inverse dielectric constant of the mixture).
    • Extrapolate the linear regression to

      
       of pure water (0.0128) to find the aqueous pKa.
      
Experimental Workflow Diagram

ProtocolWorkflow Start Sample Prep Dissolve in MeOH r1 Prepare Co-solvent Mixtures (30%, 40%, 50% MeOH) Start->r1 acidify Acidify to pH 2.0 (Ensure fully protonated HA) r1->acidify titrate Potentiometric Titration Add KOH -> Record pH acidify->titrate calc Calculate Apparent pKa (Bjerrum Plot) titrate->calc extrapolate Yasuda-Shedlovsky Extrapolation Determine Aqueous pKa calc->extrapolate

Figure 2: Workflow for determining pKa of insoluble compounds using co-solvent extrapolation.

Part 4: Data Summary & Biological Implications

Predicted vs. Experimental Values
ParameterValue / RangeConfidenceSource
pKa (Acidic) 3.97 ± 0.10 HighHammett Prediction (Calculated)
pKa (Basic) < 0.5 HighStructural Analogy (1-Ph-Pyrazole)
LogP (Neutral) 3.8 – 4.2 MediumConsensus QSAR
LogD (pH 7.4) 0.5 – 1.0 HighCalculated from LogP & pKa
Drug Delivery Implications
  • Stomach (pH 1.5 - 3.0):

    • The compound exists >90% in the Neutral (HA) form.

    • Risk: Precipitation and poor dissolution. Formulation strategies (e.g., solid dispersions or amorphous solid dispersions) are required for immediate release formulations.

  • Intestine (pH 6.5 - 7.4):

    • The compound exists >99% in the Anionic (A-) form.

    • Benefit: Solubility increases dramatically.

    • Risk: Permeability may decrease slightly compared to the neutral form, but the lipophilic phenyl-pyrazole tail ensures sufficient membrane interaction.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405–1413.

  • Claramunt, R. M., et al. (1991). The basicity of pyrazoles. Heterocycles, 32(4), 743.

Sources

Foundational

Electronic Properties &amp; Medicinal Chemistry of Phenyl-Pyrazole Benzoic Acid Ligands

Executive Summary The phenyl-pyrazole benzoic acid scaffold represents a privileged pharmacophore in modern drug discovery, particularly in the modulation of nuclear receptors (e.g., RORγt, LXR) and protein-protein inter...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenyl-pyrazole benzoic acid scaffold represents a privileged pharmacophore in modern drug discovery, particularly in the modulation of nuclear receptors (e.g., RORγt, LXR) and protein-protein interaction interfaces (e.g., MCL-1). This guide provides a rigorous analysis of the scaffold’s electronic architecture, detailing how substituent-driven electronic perturbations influence pKa, lipophilicity, and receptor residence time. By synthesizing data from recent Structure-Activity Relationship (SAR) campaigns, we present a self-validating synthetic protocol and a logic-driven framework for optimizing this ligand class.

Part 1: Structural Anatomy & Electronic Fundamentals

The core utility of the phenyl-pyrazole benzoic acid ligand lies in its ability to act as a rigid, electronically tunable linker that positions a polar "warhead" (the benzoic acid) into specific electrostatic pockets (e.g., arginine/lysine-rich domains).

The Electronic Scaffold

The scaffold consists of three distinct electronic domains:

  • The Phenyl Ring (A-Ring): Acts as the hydrophobic anchor. Substituents here modulate the electron density of the pyrazole via conjugation (if planar) or inductive effects.

  • The Pyrazole Core (Linker): A

    
    -excessive heterocycle.[1] The 
    
    
    
    (pyrrole-like) and
    
    
    (pyridine-like) atoms create a localized dipole. The basicity of
    
    
    is critical for hydrogen bond acceptance.[2]
  • The Benzoic Acid Moiety (Headgroup): The primary H-bond donor/acceptor. Its pKa (typically 4.0–5.0) is finely tuned by the electronic push/pull of the connected pyrazole system.

Torsion and Conjugation

The torsion angle between the phenyl ring and the pyrazole core is the primary determinant of electronic communication.

  • Planar Conformation: Maximizes

    
    -conjugation, allowing substituents on the phenyl ring to directly influence the acidity of the benzoic acid.
    
  • Twisted Conformation: Often induced by ortho-substituents (e.g., 2-Cl, 2-Me) on the phenyl ring. This "decouples" the rings electronically but locks the ligand into a bioactive conformation, reducing the entropic penalty of binding.

ElectronicMap Phenyl Phenyl Ring (Hydrophobic Anchor) Pyrazole Pyrazole Core (Dipole Generator) Phenyl->Pyrazole π-Conjugation (if planar) Acid Benzoic Acid (Ionic Warhead) Pyrazole->Acid Electronic Transmission EWG EWG (-CF3, -F) Inductive w/drawal EWG->Phenyl EWG->Acid Lowers pKa (Increases Acidity) EDG EDG (-OMe) Resonance donation EDG->Phenyl EDG->Acid Raises pKa (Decreases Acidity)

Figure 1: Electronic Influence Map. Substituents on the distal phenyl ring transmit electronic effects through the pyrazole bridge to modulate the pKa of the benzoic acid, provided the system remains relatively planar.

Part 2: Electronic Tuning via Substituent Effects (SAR)

In the context of RORγt inverse agonists and MCL-1 inhibitors, the electronic character of the phenyl-pyrazole core dictates potency.

Hammett Correlations & pKa Modulation

The acidity of the benzoic acid is sensitive to the substitution pattern on the N-phenyl ring.

  • Electron Withdrawing Groups (EWG): Substituents like

    
     or 
    
    
    
    at the para-position of the phenyl ring exert a strong inductive effect (
    
    
    ), pulling electron density away from the carboxylate. This stabilizes the carboxylate anion, lowering the pKa (making it more acidic) and enhancing salt-bridge formation with residues like His479 in RORγt.
  • Electron Donating Groups (EDG): Groups like

    
     destabilize the anion, raising the pKa.
    
Lipophilicity and Solubility (LogD)

While EWGs enhance potency via electrostatic interactions, they often compromise solubility.

  • The "Magic Methyl" Effect: Adding a methyl group to the pyrazole C-5 position often improves solubility by disrupting crystal packing, despite increasing lipophilicity (LogP).

  • Fluorination: Strategic fluorination (e.g., 2-F-phenyl) lowers the pKa of the pyrazole NH (if free) or alters the dipole moment without adding significant steric bulk.

Table 1: Comparative Electronic Properties of Ligand Variants

Substituent (R)Electronic Effect (

)
Impact on Benzoic Acid pKaLogP ShiftPrimary Biological Outcome
-H Reference (0.00)~4.20.0Baseline binding affinity.
-OMe Donor (-0.[3]27)~4.4 (Less Acidic)-0.1Reduced salt-bridge strength; increased solubility.
-CF3 Acceptor (+0.54)~3.9 (More Acidic)+0.9High Potency (Stronger ionic bond); metabolic stability.
-NO2 Strong Acceptor (+0.78)~3.6 (Most Acidic)-0.2Toxicity risks; rarely used in final drugs.
-Cl Weak Acceptor (+0.23)~4.0+0.7Halogen bonding potential (Sigma-hole).

Part 3: Self-Validating Synthesis Protocol

Objective: Synthesis of 4-(1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-3-yl)benzoic acid. Mechanism: Condensation of 1,3-diketone with aryl hydrazine followed by hydrolysis.

Reagents & Equipment
  • Reagents: 4-Acetylbenzoic acid methyl ester, Dimethylformamide dimethyl acetal (DMF-DMA), 4-(Trifluoromethyl)phenylhydrazine hydrochloride, LiOH, THF, MeOH.

  • Validation: LC-MS (monitoring intermediates), 1H-NMR (structural confirmation).

Step-by-Step Workflow

Step 1: Enaminone Formation (The "Scaffold Setup")

  • Dissolve 4-acetylbenzoic acid methyl ester (1.0 eq) in DMF-DMA (5.0 eq).

  • Reflux at 110°C for 12 hours.

  • Stop Point/Validation: Evaporate solvent. Analyze crude via 1H-NMR. Look for doublet signals at

    
     5.8 and 7.8 ppm (vinylic protons of the enaminone). If signals are absent, reflux longer.
    

Step 2: Pyrazole Cyclization (The "Core Construction")

  • Dissolve the crude enaminone in Ethanol (0.2 M).

  • Add 4-(Trifluoromethyl)phenylhydrazine hydrochloride (1.1 eq).

  • Reflux for 4 hours.

  • Cool to RT. The product often precipitates.

  • Purification: Filter and wash with cold ethanol.

  • Validation: LC-MS should show Mass

    
    . Absence of the enaminone peak confirms conversion.
    

Step 3: Ester Hydrolysis (The "Warhead Activation")

  • Suspend the ester intermediate in THF/MeOH/Water (2:1:1).

  • Add LiOH monohydrate (3.0 eq).

  • Stir at RT for 4 hours.

  • Critical Step: Acidify with 1N HCl to pH 3.0 to precipitate the free acid.

  • Filter, wash with water, and dry.

SynthesisWorkflow Start Start: Acetyl Benzoate Step1 1. DMF-DMA, 110°C (Enaminone Formation) Start->Step1 Check1 QC: NMR (Vinylic H) Step1->Check1 Step2 2. Aryl Hydrazine, EtOH (Cyclization) Check1->Step2 Pass Check2 QC: LC-MS (M+H) Step2->Check2 Step3 3. LiOH, Hydrolysis (Deprotection) Check2->Step3 Pass Final Final: Phenyl-Pyrazole Benzoic Acid Ligand Step3->Final

Figure 2: Synthetic workflow for the generation of phenyl-pyrazole benzoic acid ligands with integrated Quality Control (QC) checkpoints.

Part 4: Application in Drug Design (Receptor Binding)

Case Study: RORγt Inverse Agonism

In the design of RORγt inverse agonists (e.g., compounds similar to GNE-6468 or FM26 ), the phenyl-pyrazole benzoic acid scaffold serves a dual purpose:

  • The Anchor: The phenyl ring (often substituted with 2-Cl, 6-CF3) occupies the hydrophobic pocket near Helix 3.

  • The Trigger: The benzoic acid moiety extends towards the "charge clamp" region.

Mechanism of Action: The carboxylate forms a salt bridge with His479 and Tyr502 . This interaction destabilizes Helix 12 (H12), preventing the recruitment of co-activators (like SRC-1) and recruiting co-repressors (like NCoR).

Critical Design Note: If the phenyl ring is unsubstituted, the molecule may adopt a planar conformation that clashes with the narrow hydrophobic channel of RORγt. Introducing an ortho-substituent (e.g., 2-Cl) forces a torsion angle of ~50-60°, which perfectly matches the receptor's bioactive conformation.

Electrostatic Potential Maps (ESP)

Application scientists utilize ESP maps to predict binding kinetics.

  • Negative Potential (Red): Concentrated on the benzoic acid carboxylate and the pyrazole

    
    .
    
  • Positive Potential (Blue): Concentrated on the phenyl ring hydrogens (unless fluorinated).

  • Optimization Strategy: To increase binding affinity, replace phenyl hydrogens with Fluorine. This reduces the electron density on the ring (making it less repulsive to electron-rich residues in the pocket) and lowers the desolvation penalty.

References

  • Fauber, B. P., et al. (2015).[4] "Discovery of GNE-3500: A Potent, Selective, and Orally Bioavailable RORc Inverse Agonist."[4] Journal of Medicinal Chemistry. Link

  • Meijer, F. A., et al. (2020). "Ligand-Based Design of Allosteric Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists." Journal of Medicinal Chemistry. Link

  • Heller, S. T., & Natarajan, S. R. (2006). "1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles." Organic Letters. Link

  • Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. Link

  • Struebing, C., et al. (2025). "Substituent effects in N-acetylated phenylazopyrazole photoswitches." Beilstein Journal of Organic Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Recrystallization Strategies for the Purification of 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid

Target Audience: Process Chemists, Medicinal Chemists, and Materials Scientists Application Areas: Pharmaceutical Intermediates, Antimicrobial Development, Non-Linear Optical (NLO) Materials Chemical Context and Mechanis...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Materials Scientists Application Areas: Pharmaceutical Intermediates, Antimicrobial Development, Non-Linear Optical (NLO) Materials

Chemical Context and Mechanistic Challenges

3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid is a highly versatile structural motif utilized in the development of potent antimicrobial agents and advanced non-linear optical materials[1][2]. The purification of this compound via recrystallization presents a unique physicochemical challenge due to its structural dichotomy. The molecule contains a highly hydrophobic, sterically demanding 5-phenyl-1H-pyrazole core coupled with a polar, hydrogen-bonding carboxylic acid moiety.

In non-polar solvents (e.g., toluene, hexane), the carboxylic acid groups rapidly form strongly bound dimers, rendering the compound highly insoluble even at reflux. Conversely, in highly polar protic solvents (e.g., pure water), the hydrophobic bulk prevents solvation. Therefore, successful recrystallization relies on selecting a solvent system that precisely balances hydrogen-bond disruption at high temperatures with rapid supersaturation upon cooling.

Thermodynamic Principles of Solvent Selection

As a Senior Application Scientist, I emphasize that recrystallization is not merely a physical washing step; it is a thermodynamically driven self-assembly process. The choice of solvent dictates the crystal lattice energy and the exclusion of structurally similar impurities (such as regioisomers formed during the pyrazole synthesis).

Based on established protocols for pyrazole-benzoic acid derivatives, two primary solvent systems are highly effective:

  • Acetonitrile (Aprotic Polar): Acetonitrile provides a moderate solubility gradient. Because it does not act as a strong hydrogen-bond donor, it allows the benzoic acid moieties to maintain their dimeric interactions during the nucleation phase, often resulting in highly ordered, high-purity crystalline lattices[3].

  • Methanol or Ethanol/Water (Protic / Anti-Solvent): Short-chain alcohols disrupt the carboxylic acid dimers, providing excellent solubility at reflux[4][5]. The controlled addition of water (anti-solvent) forces the hydrophobic pyrazole core out of solution, maximizing yield.

Quantitative Solvent Screening Matrix

The following table summarizes the expected performance of various solvent systems based on the physicochemical properties of 1-aryl-pyrazole carboxylic acids.

Solvent SystemSolubility (Reflux)Solubility (0°C)Expected YieldPurity ProfileMechanistic Rationale & Comments
Acetonitrile ModerateVery Low75 - 80%>99.5% Ideal for separating closely related regioisomers. Promotes highly ordered lattice formation[3].
Methanol HighLow80 - 85%>98.0%Excellent general solvent. High recovery, but may co-precipitate polar impurities[4].
Ethanol / Water (3:1) HighVery Low>90% >95.0%Anti-solvent approach. Best for recovering product from highly impure crude mixtures[5].
Ethyl Acetate / Hexane LowInsolubleN/AN/APoor solubility gradient. Often leads to "oiling out" (liquid-liquid phase separation).

Experimental Workflows and Decision Matrix

To ensure a self-validating process, the workflow below incorporates in-process checks. The decision between a single-solvent (Acetonitrile) and a binary-solvent (EtOH/Water) system depends on the purity of your crude starting material.

RecrystallizationWorkflow Crude Crude 3-(5-phenyl-1H-pyrazol-1-yl) benzoic acid PurityCheck Initial Purity? (via HPLC/NMR) Crude->PurityCheck SolventMeCN Protocol A: Acetonitrile (For >85% Crude Purity) PurityCheck->SolventMeCN High SolventEtOH Protocol B: EtOH/H2O (For <85% Crude Purity) PurityCheck->SolventEtOH Low Dissolution Dissolution at Reflux (T = 70-80°C) SolventMeCN->Dissolution SolventEtOH->Dissolution HotFilter Hot Filtration (Remove Insolubles) Dissolution->HotFilter Cooling Controlled Cooling (0.5°C/min to 4°C) HotFilter->Cooling Nucleation Nucleation & Crystal Growth Cooling->Nucleation Isolation Vacuum Filtration & Cold Solvent Wash Nucleation->Isolation Drying Vacuum Drying (50°C, 24h) Isolation->Drying Pure Pure Crystalline Product (>99% HPLC) Drying->Pure

Workflow for the purification of 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid via recrystallization.

Step-by-Step Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Acetonitrile)

Recommended for achieving analytical-grade purity (>99.5%) when the crude material is reasonably clean[3].

  • Suspension: Place 10.0 g of crude 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid in a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add 80 mL of HPLC-grade Acetonitrile.

  • Heating & Dissolution: Heat the mixture to reflux (approx. 82°C) using an oil bath. Causality Check: The solution should become optically clear. If undissolved material persists after 15 minutes at reflux, add Acetonitrile in 5 mL increments until complete dissolution is achieved. Do not exceed 120 mL total volume to maintain proper supersaturation.

  • Hot Filtration (Self-Validating Step): If the solution is cloudy (indicating insoluble inorganic salts or polymeric byproducts), perform a rapid hot filtration through a pre-warmed Buchner funnel to prevent premature nucleation.

  • Controlled Cooling: Transfer the flask to a programmable cooling bath or allow it to cool ambiently. Critical Insight: Cool at a rate of ~0.5°C/min. Rapid crash-cooling traps solvent molecules and impurities within the crystal lattice, defeating the purpose of the procedure.

  • Aging: Once the solution reaches room temperature, transfer it to an ice bath (0–4°C) and age for 2 hours to maximize the yield within the metastable zone.

  • Isolation: Collect the white/off-white crystals via vacuum filtration. Wash the filter cake with 2 x 15 mL of ice-cold Acetonitrile.

  • Drying: Dry the product in a vacuum oven at 50°C for 12–24 hours to remove residual solvent.

Protocol B: Anti-Solvent Crystallization (Ethanol/Water)

Recommended for high-yield recovery from complex, highly impure reaction mixtures.

  • Dissolution: Dissolve 10.0 g of the crude compound in 50 mL of absolute Ethanol at reflux (78°C).

  • Anti-Solvent Addition: While maintaining vigorous stirring and reflux, add dropwise 15–20 mL of hot deionized water (the anti-solvent).

  • Cloud Point Detection: Stop the water addition the exact moment the solution becomes faintly turbid (the "cloud point"). Add 1–2 drops of Ethanol until the solution just turns clear again. Causality Check: This exact titration ensures the solution is perfectly poised at the edge of its metastable zone width (MSZW).

  • Cooling & Nucleation: Remove from heat and allow the solution to cool slowly to room temperature, then to 4°C in an ice bath. The sudden drop in solubility of the hydrophobic pyrazole ring will drive massive nucleation.

  • Isolation & Drying: Filter under vacuum, wash with a cold 3:1 Water/Ethanol mixture (20 mL), and dry under vacuum at 50°C.

Troubleshooting & Field Insights

  • Oiling Out (Liquid-Liquid Phase Separation): If the compound separates as a viscous oil rather than forming crystals, the supersaturation is too high, or the melting point of the impure mixture is lower than the crystallization temperature. Solution: Reheat until the oil dissolves, add 10% more of the primary solvent (e.g., Ethanol or Acetonitrile), and cool much more slowly. Seeding the solution with a pure crystal of 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid at 10°C below the boiling point can bypass the oiling phase and force immediate lattice formation.

  • Polymorphism: Pyrazole-benzoic acids can exhibit polymorphism depending on the hydrogen-bonding network formed. If the melting point of your recrystallized product differs from literature values, you may have isolated a kinetic polymorph. Prolonged stirring (slurrying) of the crystals in the mother liquor at room temperature for 24 hours will typically convert kinetic polymorphs into the most thermodynamically stable crystalline form.

References

  • Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)
  • 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)
  • Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates as potential NLO materials Source: Arabian Journal of Chemistry URL
  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives Source: MDPI URL
  • 3-(1H-pyrazol-1-yl)

Sources

Application

Application Note: 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid (HPPBA) as a Bifunctional Ligand in Metal-Organic Frameworks

Executive Summary The rational design of Metal-Organic Frameworks (MOFs) relies fundamentally on the selection of organic linkers that dictate both the topology and the physicochemical stability of the resulting network....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of Metal-Organic Frameworks (MOFs) relies fundamentally on the selection of organic linkers that dictate both the topology and the physicochemical stability of the resulting network. The ligand 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid (HPPBA) represents a highly versatile, bifunctional building block. By combining a hard carboxylate O-donor with a borderline/soft pyrazole N-donor, HPPBA enables the construction of robust, highly connected MOF architectures tailored for advanced gas adsorption and luminescent sensing applications.

This application note provides a comprehensive, self-validating guide to utilizing HPPBA in MOF synthesis, detailing the mechanistic rationale behind experimental choices and standardizing the protocols for downstream analytical validation.

Mechanistic Rationale & Ligand Design

The architectural success of HPPBA-based MOFs is rooted in three distinct structural features[1]:

  • Coordination Asymmetry: The pyrazole nitrogen coordinates favorably with borderline transition metals (e.g., Zn²⁺, Cu²⁺, Co²⁺), while the carboxylate group binds strongly to hard metal nodes (e.g., Zr⁴⁺, Ln³⁺) or forms classic paddlewheel clusters. This asymmetry prevents the formation of dense, non-porous coordination polymers, instead driving the assembly of open, three-dimensional porous networks[2].

  • Steric Shielding & Hydrophobicity: The 5-phenyl substituent acts as a steric umbrella. Once the MOF is assembled, these phenyl rings project into the pore channels, imparting significant hydrophobicity. This repels water molecules from the vulnerable metal-ligand coordination bonds, drastically enhancing the hydrolytic stability of the framework—a critical requirement for practical environmental sensing[3].

  • Optoelectronic Properties: The conjugated

    
    -system extending from the pyrazole to the benzoic acid moiety makes HPPBA an excellent fluorophore. When immobilized in a rigid MOF structure (which restricts non-radiative rotational decay), it exhibits strong ligand-based emission, making it an ideal candidate for the luminescent detection of electron-deficient analytes[1].
    

Experimental Protocols

The following protocols detail the synthesis, activation, and application of a prototypical Zinc-based MOF (Zn-PPBA) using the HPPBA ligand. These procedures are designed as self-validating workflows to ensure reproducibility and data integrity.

Protocol A: Solvothermal Synthesis of Zn-PPBA MOF

Objective: Synthesize phase-pure Zn-PPBA crystals. Causality: The reaction utilizes a mixed solvent system of N,N-dimethylformamide (DMF), ethanol, and water. DMF is chosen not only for its solubilizing power but because it undergoes thermal hydrolysis at 85°C to generate dimethylamine. This slow, in-situ generation of a weak base gently deprotonates the carboxylic acid and pyrazole groups of HPPBA, preventing rapid, amorphous precipitation and promoting the growth of highly crystalline, thermodynamically stable MOF phases[1].

Step-by-Step Method:

  • Dissolve 0.1 mmol of HPPBA and 0.15 mmol of Zn(NO₃)₂·6H₂O in 5 mL of a DMF/EtOH/H₂O (2:2:1 v/v) mixture in a 15 mL Teflon-lined stainless-steel autoclave.

  • Sonicate the mixture for 10 minutes to ensure complete dissolution and homogenization.

  • Seal the autoclave and heat isothermally at 85°C for 72 hours.

  • Cool the vessel to room temperature at a controlled rate of 5°C/hour to facilitate optimal crystal growth and minimize defect formation.

  • Harvest the resulting colorless, block-shaped crystals via vacuum filtration.

Self-Validation Step: Wash the crystals with fresh DMF and perform Powder X-ray Diffraction (PXRD). Compare the experimental diffractogram against the simulated pattern generated from single-crystal X-ray diffraction (SCXRD) data to confirm phase purity.

Protocol B: Activation and Porosity Validation

Objective: Remove guest solvent molecules without collapsing the framework. Causality: Directly heating the as-synthesized MOF to remove high-boiling DMF (b.p. 153°C) creates immense capillary forces that can irreversibly collapse the porous network. Solvent exchange with a low-boiling, low-surface-tension solvent like acetone (b.p. 56°C) circumvents this issue, allowing for gentle thermal activation under a vacuum[3].

Step-by-Step Method:

  • Immerse the as-synthesized Zn-PPBA crystals in 10 mL of anhydrous acetone.

  • Replace the acetone with fresh solvent every 12 hours for a total of 3 days.

  • Transfer the solvent-exchanged crystals to a sample cell and attach it to a volumetric gas adsorption analyzer.

  • Degas the sample under dynamic vacuum (

    
     Torr) at 120°C for 12 hours.
    

Self-Validation Step: Collect a Nitrogen (N₂) adsorption-desorption isotherm at 77 K. A reversible Type I isotherm confirms the retention of permanent microporosity. Calculate the Brunauer–Emmett–Teller (BET) surface area to validate successful activation.

Workflow N1 Ligand (HPPBA) + Zn(NO3)2 N2 Solvothermal Synthesis (85°C, 72h) N1->N2 N3 As-Synthesized Zn-PPBA N2->N3 N4 Solvent Exchange (Acetone, 3 Days) N3->N4 N5 Thermal Activation (Vacuum, 120°C) N4->N5 N6 Activated Porous Zn-PPBA MOF N5->N6

Workflow for the solvothermal synthesis and solvent-exchange activation of Zn-PPBA MOF.

Protocol C: Luminescent Sensing of Nitroaromatics

Objective: Utilize Zn-PPBA for the trace detection of 2,4,6-trinitrophenol (TNP). Causality: When HPPBA is coordinated to diamagnetic Zn²⁺ (


), ligand-to-metal charge transfer (LMCT) is minimized, resulting in strong ligand-centered emission. Nitroaromatics like TNP are highly electron-deficient. Upon entering the MOF pores, they act as electron acceptors. The fluorescence is quenched via Photoinduced Electron Transfer (PET) from the excited MOF to the LUMO of the analyte, and Resonance Energy Transfer (RET) due to the overlap between the MOF's emission spectrum and the analyte's absorption spectrum[2].

Step-by-Step Method:

  • Grind 2 mg of activated Zn-PPBA into a fine powder and disperse it in 2 mL of ethanol via sonication for 30 minutes to form a stable suspension.

  • Record the initial fluorescence emission spectrum (

    
     = 320 nm).
    
  • Titrate the suspension with incremental volumes (10

    
    L) of a 1 mM TNP ethanol solution.
    
  • Record the emission spectrum after each addition, allowing 1 minute for equilibration.

Self-Validation Step: Plot the relative fluorescence intensity (


) against the TNP concentration. A linear Stern-Volmer (SV) plot at low concentrations validates the dynamic quenching mechanism and allows for the calculation of the quenching constant (

) and Limit of Detection (LOD).

Mechanism MOF Zn-PPBA MOF (Excited State) PET Photoinduced Electron Transfer (PET) MOF->PET RET Resonance Energy Transfer (RET) MOF->RET Analyte Nitroaromatic Analyte (e.g., TNP, DNT) Quench Fluorescence Quenching (Signal OFF) Analyte->Quench PET->Analyte RET->Analyte

PET and RET mechanisms driving the fluorescence quenching of Zn-PPBA by nitroaromatics.

Quantitative Data Presentation

The following table summarizes the expected physicochemical and analytical parameters for a properly synthesized and activated Zn-PPBA framework.

ParameterValue / CharacteristicAnalytical Method
Ligand Identity 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid

H-NMR, Mass Spectrometry
BET Surface Area ~ 850 - 1200 m²/gN₂ Adsorption at 77 K
Pore Volume 0.45 - 0.60 cm³/gN₂ Adsorption at 77 K
Thermal Stability Up to 350 °CThermogravimetric Analysis (TGA)
Fluorescence Quantum Yield 15 - 25% (Solid State)Integrating Sphere Spectrofluorometry
TNP Quenching Constant (

)

Stern-Volmer Plotting
Limit of Detection (LOD) for TNP ~ 0.5 ppm

Calculation

References

  • El Boutaybi, M., et al. "Importance of pyrazole carboxylic acid in MOFs preparation." Arabian Journal of Chemical and Environmental Research, Vol. 06 Issue 2 (2019) 94–103. URL: [Link]

  • Kumar, S., et al. "Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review." National Center for Biotechnology Information (PMC), 2024. URL:[Link]

  • El Boutaybi, M., et al. "Metal-organic frameworks based on pyrazole subunit for batteries applications: A systematic review." Materials Today: Proceedings, Volume 31, 2020, Pages S96-S102. URL:[Link]

Sources

Method

A Robust, Validated HPLC Method for the Detection and Quantification of 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This document provides a comprehensive guide to the development and validation of a reversed-phase high-performance liquid chr...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide to the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid. This compound, featuring a pyrazole core, is representative of structures with significant interest in pharmaceutical and agrochemical research.[1] The method described herein is designed for researchers, quality control analysts, and drug development professionals requiring a reliable, accurate, and precise analytical procedure. We will detail the logical process of method development, from initial analyte characterization to the final optimized protocol, and provide an overview of validation according to International Council for Harmonisation (ICH) guidelines.

Analyte Characterization and Initial Chromatographic Considerations

A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties. The structure of 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid combines a moderately non-polar core with an ionizable functional group, which dictates the chromatographic strategy.

Table 1: Physicochemical Properties of 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid

PropertyValue / StructureSourceSignificance for HPLC Method Development
Molecular Structure Chemical structure of 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acidPubChem[2]The presence of multiple aromatic rings ensures strong UV absorbance. The overall structure is well-suited for reversed-phase chromatography.
Molecular Formula C₁₆H₁₂N₂O₂PubChem[2]Used to calculate the molecular weight.
Molecular Weight 264.28 g/mol PubChem[2]Important for preparing standard solutions of known concentration.
Predicted XlogP 3.1PubChem[2]This value indicates moderate lipophilicity, suggesting good retention on a non-polar stationary phase like C18 under reversed-phase conditions.[3]
Key Functional Group Carboxylic AcidChemical StructureThe ionizable nature of the benzoic acid moiety is the most critical factor for peak shape. At a mobile phase pH near its pKa (~4.2), the analyte will exist in both ionized (deprotonated) and non-ionized (protonated) forms, leading to severe peak broadening and tailing.[4][5]

Core Chromatographic Strategy: Suppressing Ionization

Based on the analyte's properties, a reversed-phase HPLC method is the logical choice. The primary challenge is controlling the ionization of the carboxylic acid group. To ensure a single, non-ionized form of the analyte interacts with the stationary phase, the mobile phase pH must be maintained at least 1.5 to 2 units below the analyte's pKa.[4] Therefore, acidifying the mobile phase to a pH of approximately 2.5-3.0 is essential for achieving sharp, symmetrical peaks and stable retention times.

HPLC Method Development Workflow

The development of a robust HPLC method is a systematic process. The following workflow illustrates the logical progression from initial parameter selection to final method optimization.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Setup cluster_1 Phase 2: Mobile Phase Optimization cluster_2 Phase 3: Finalization & Verification Analyte Analyte Characterization (LogP, pKa, UV) Column Column Selection (C18, 5 µm, End-capped) Analyte->Column Wavelength Wavelength Selection (PDA Scan for λmax) Column->Wavelength Organic Optimize Organic Modifier (% Acetonitrile) Wavelength->Organic Aqueous Optimize Aqueous Phase (pH Control, Buffer) Organic->Aqueous SST System Suitability Testing (Tailing, Plates, RSD) Aqueous->SST FinalMethod Final Optimized Method SST->FinalMethod

Caption: Logical workflow for HPLC method development.

Materials and Instrumentation
  • Instrumentation : A standard HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Column : A high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended to minimize secondary interactions with residual silanols.[4]

  • Reagents : HPLC-grade acetonitrile (ACN), HPLC-grade methanol (MeOH), and analytical grade phosphoric acid or trifluoroacetic acid (TFA). Water should be of high purity (e.g., Milli-Q or equivalent).

  • Standards : Analytical standard of 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid (≥98% purity).

Wavelength Selection

A stock solution of the analyte (approx. 10 µg/mL in methanol) was scanned using a PDA detector from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). The UV spectrum revealed a λmax at 254 nm , providing excellent sensitivity for detection.

Mobile Phase Optimization

The goal is to achieve a symmetric peak with a retention time (k') between 2 and 10.

  • Aqueous Phase : A 0.1% solution of phosphoric acid in water was chosen to maintain a mobile phase pH of approximately 2.5, ensuring the complete protonation of the analyte.[6]

  • Organic Phase : Acetonitrile (ACN) was selected as the organic modifier due to its lower viscosity and ability to produce sharp peaks for many compounds.

  • Isocratic Elution : A series of isocratic runs were performed with varying ratios of 0.1% Phosphoric Acid in Water (A) and Acetonitrile (B). A mobile phase composition of 45:55 (v/v) A:B provided optimal retention and peak shape.

Final Optimized Method and Protocol

This section provides the detailed protocol for the quantitative analysis of 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid.

Preparation of Solutions
  • Mobile Phase : Prepare a solution of 0.1% (v/v) phosphoric acid in high-purity water (Solvent A). The final mobile phase is a mixture of 45% Solvent A and 55% Acetonitrile (Solvent B). Degas the mixture before use.

  • Standard Stock Solution (1000 µg/mL) : Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions : Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

Chromatographic Conditions

Table 2: Optimized HPLC Method Parameters

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase 45% (0.1% H₃PO₄ in Water) : 55% Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes
Protocol for Analysis
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (approx. 30 minutes).

  • Perform a blank injection (mobile phase) to ensure no carryover or system contamination.

  • Perform five replicate injections of a mid-range working standard (e.g., 25 µg/mL) to verify system suitability.

  • Inject the series of working standard solutions to construct a calibration curve.

  • Prepare sample solutions by accurately weighing the material, dissolving it in methanol, and diluting it with the mobile phase to fall within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Inject the prepared sample solutions.

  • Quantify the analyte in the samples by comparing the peak area to the calibration curve.

System Suitability Testing (SST)

Before any sample analysis, the system's performance must be verified.

Table 3: System Suitability Acceptance Criteria

ParameterAcceptance CriteriaRationale
Tailing Factor (Tf) ≤ 1.5Measures peak symmetry. Values > 2 indicate tailing, often due to secondary interactions.
Theoretical Plates (N) ≥ 2000Measures column efficiency and peak sharpness.
%RSD of Peak Area ≤ 2.0% (for n=5)Measures the precision and reproducibility of the autosampler and detector.
%RSD of Retention Time ≤ 1.0% (for n=5)Measures the stability and precision of the pump.

Method Validation Overview (per ICH Q2(R1))

Once developed, the analytical method must be validated to ensure it is suitable for its intended purpose.[7][8] Validation is a formal process that confirms the method is accurate, precise, specific, and robust.[9][10]

ValidationParameters cluster_details Key Validation Attributes Validation Method Validation (ICH Q2) Specificity Linearity & Range Accuracy Precision Detection & Quantitation Limits Robustness Specificity Specificity (Analyte vs. Placebo/Impurities) Validation:f1->Specificity Linearity Linearity (Correlation of Conc. vs. Response) Validation:f2->Linearity Accuracy Accuracy (% Recovery of Spiked Samples) Validation:f3->Accuracy Precision Precision (Repeatability & Intermediate Precision, %RSD) Validation:f4->Precision

Caption: Core parameters for analytical method validation.

  • Specificity : The ability to assess the analyte in the presence of components that may be expected to be present, such as impurities or matrix components. This is typically demonstrated by injecting a placebo and showing no interfering peaks at the analyte's retention time.

  • Linearity : The method's ability to obtain test results that are directly proportional to the concentration of the analyte.

    Table 4: Example Linearity Data

    Concentration (µg/mL) Peak Area (mAU*s)
    1.0 25,150
    5.0 126,200
    10.0 251,900
    25.0 630,100
    50.0 1,255,000
    100.0 2,512,000

    | Correlation Coefficient (r²) | ≥ 0.999 |

  • Accuracy : The closeness of the test results to the true value. It is often determined by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%) and calculating the percent recovery.

  • Precision : The degree of agreement among individual test results.

    • Repeatability : Analysis of replicate samples (n=6) of the same concentration on the same day.

    • Intermediate Precision : Analysis performed by a different analyst on a different day or with different equipment.

    Table 5: Example Accuracy and Precision Acceptance Criteria

    Parameter Level Acceptance Criteria
    Accuracy 3 levels (n=3 each) Mean % Recovery: 98.0% - 102.0%

    | Precision | 100% level (n=6) | %RSD ≤ 2.0% |

  • Robustness : Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2% in mobile phase organic content, ±2°C in column temperature, ±0.1 mL/min in flow rate).

Troubleshooting Guide

Table 6: Common HPLC Issues and Solutions

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing 1. Mobile phase pH too high. 2. Secondary interactions with column silanols.1. Ensure mobile phase pH is ~2.5. 2. Use a high-purity, end-capped C18 column.[4]
Peak Fronting 1. Sample overload. 2. Sample solvent stronger than mobile phase.1. Reduce injection volume or sample concentration. 2. Dissolve final sample in the mobile phase.
Retention Time Drift 1. Inadequate column equilibration. 2. Pump malfunction or leak. 3. Mobile phase composition changed.1. Equilibrate system until baseline is stable. 2. Check pump pressure and perform maintenance. 3. Prepare fresh mobile phase.
Poor Resolution (For impurity profiling) Co-eluting peaks.1. Decrease % Acetonitrile to increase retention. 2. Switch organic modifier to Methanol. 3. Consider a gradient elution method.

Conclusion

This application note outlines a systematic approach to developing a robust and reliable RP-HPLC method for the analysis of 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid. By carefully considering the analyte's physicochemical properties, particularly its acidic nature, a C18 column with an acidified acetonitrile/water mobile phase was selected. The final method, with detection at 254 nm, is demonstrated to be suitable for its intended purpose. The provided protocol, coupled with system suitability tests and an overview of ICH validation principles, offers a complete framework for analysts to implement this method for quality control and research applications.

References

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024). Available from: [Link].

  • Chromatographia. Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classification. (2006). Available from: [Link].

  • Semantic Scholar. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014). Available from: [Link].

  • International Journal of Chemical and Pharmaceutical Analysis. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014). Available from: [Link].

  • ResearchGate. Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. (2023). Available from: [Link].

  • PubChemLite. 3-(5-phenyl-1h-pyrazol-1-yl)benzoic acid. Available from: [Link].

  • Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Available from: [Link].

  • SIELC Technologies. Benzoic Acid HPLC Method. Available from: [Link].

  • Wiley Online Library. A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized.... (2024). Available from: [Link].

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. (2025). Available from: [Link].

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. (2025). Available from: [Link].

  • ResearchGate. (A) HPLC traces of benzoic acid analysis.... Available from: [Link].

  • SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column. (2018). Available from: [Link].

  • Slideshare. ICH guidelines for validation. (2015). Available from: [Link].

  • NSF Public Access Repository. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. (2022). Available from: [Link].

  • MDPI. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2021). Available from: [Link].

  • PubMed. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. (2022). Available from: [Link].

Sources

Application

Application Note: Esterification Protocols for 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid

Abstract & Chemical Context This application note details the validated procedures for the esterification of 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid (Compound 1 ). This scaffold belongs to the class of 1,5-diarylpyrazol...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Chemical Context

This application note details the validated procedures for the esterification of 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid (Compound 1 ). This scaffold belongs to the class of 1,5-diarylpyrazoles, a structural motif common in COX-2 inhibitors (e.g., Celecoxib) and p38 MAP kinase inhibitors.[1]

Structural Analysis & Synthetic Challenges

The target molecule features a benzoic acid moiety attached to the N1 position of a pyrazole ring, with a phenyl group at the adjacent C5 position.

  • Steric Torsion: The proximity of the C5-phenyl ring to the N1-benzoic acid ring induces a significant dihedral twist (

    
    ) to minimize steric clash between the ortho-protons. This reduces conjugation but creates a bulky environment near the linker.[2]
    
  • Electronic Properties:

    • Carboxylic Acid: Typical

      
      .[2]
      
    • Pyrazole Nitrogen (N2): Weakly basic (

      
      ).[1][2] In strong acid (classical Fischer esterification conditions), the pyrazole ring may protonate, forming a cationic species that can reduce solubility in non-polar media and potentially retard nucleophilic attack due to electrostatic repulsion, though the remote carboxylate is usually sufficiently decoupled.[1]
      
  • Solubility: The zwitterionic character (in neutral media) or salt formation (in acid) often leads to poor solubility in cold alcohols.[1]

To address these factors, two distinct protocols are provided:

  • Method A (Acid Chloride Activation): The "Workhorse" method.[1][2] High-yielding, scalable, and overcomes solubility issues via an activated intermediate.[1]

  • Method B (Base-Promoted Alkylation): The "Library" method.[1][2] Mild, room-temperature conditions ideal for parallel synthesis or acid-sensitive substrates.[2]

Experimental Workflow Diagram

The following logical flow illustrates the decision matrix and process steps for both methods.

EsterificationWorkflow Start Starting Material: 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid Decision Select Method Based on Scale & Equipment Start->Decision MethodA Method A: Acid Chloride (Scalable, Robust) Decision->MethodA >1g Scale / Low Solubility MethodB Method B: Alkyl Halide (Mild, Parallel Synth) Decision->MethodB <100mg / High Throughput StepA1 Activation: SOCl2 (3-5 eq), cat. DMF Reflux, 2-4 h MethodA->StepA1 InterA Intermediate: Acid Chloride Formation StepA1->InterA StepA2 Esterification: Add R-OH (Excess), Et3N 0°C to RT InterA->StepA2 Workup Workup & Isolation (Aq. Wash / Recrystallization) StepA2->Workup StepB1 Deprotonation: K2CO3 or Cs2CO3 (1.5 eq) Solvent: DMF or Acetone MethodB->StepB1 StepB2 Alkylation: Add Alkyl Iodide (MeI/EtI) RT, 4-12 h StepB1->StepB2 StepB2->Workup Product Final Product: Alkyl 3-(5-phenyl-1H-pyrazol-1-yl)benzoate Workup->Product

Figure 1: Decision tree and synthetic workflow for the esterification of 1,5-diarylpyrazole benzoic acids.

Protocol A: Acid Chloride Activation (Standard)

This method is preferred for scales >1 gram.[2] It utilizes Thionyl Chloride (


) to generate a reactive acid chloride species, driving the reaction to completion regardless of the pyrazole's electronic influence.[1]
Reagents & Equipment[4][5][6]
  • Substrate: 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid (1.0 equiv)

  • Activator: Thionyl Chloride (

    
    ) (3.0 – 5.0 equiv)[1]
    
  • Catalyst: N,N-Dimethylformamide (DMF) (1-2 drops)[1]

  • Solvent: Methanol or Ethanol (Anhydrous)[1][3]

  • Base (Optional): Triethylamine (

    
    ) (1.1 equiv) - Use if HCl scavenging is required.[1]
    
Step-by-Step Methodology
  • Activation:

    • Charge a round-bottom flask with the carboxylic acid substrate.[2]

    • Add

      
       (neat if substrate is stable, or suspended in Toluene/DCM).[1]
      
    • Add 1-2 drops of dry DMF (catalytic Vilsmeier-Haack type activation).[1][2]

    • Reflux the mixture at

      
       for 2–3 hours.
      
    • Checkpoint: Monitor gas evolution (

      
      ).[1][2] The reaction is typically complete when the solid dissolves and gas evolution ceases.[2]
      
  • Evaporation (Critical):

    • Concentrate the reaction mixture under reduced pressure (Rotavap) to remove excess

      
      .[1][2]
      
    • Tip: Co-evaporate with Toluene (

      
      ) to remove trace thionyl chloride, which can cause side reactions.[1]
      
  • Esterification:

    • Dissolve the crude yellow/orange residue (Acid Chloride) in anhydrous DCM (optional, for solubility) or add the alcohol (MeOH/EtOH) directly.[1]

    • Cool to

      
       in an ice bath.
      
    • Add the alcohol slowly. If using a base scavenger, add

      
       dropwise.[2]
      
    • Stir at room temperature for 1–2 hours.

  • Workup:

    • Remove solvent under vacuum.[2]

    • Dissolve residue in Ethyl Acetate (EtOAc).[1][2]

    • Wash with sat.[2]

      
       (to remove unreacted acid), water, and brine.[1]
      
    • Dry over

      
       and concentrate.
      

Protocol B: Base-Promoted Alkylation (Mild)[1]

This method avoids strong acids and thermal stress.[2] It is ideal for generating methyl/ethyl esters on a milligram scale or in library formats.[2]

Reagents
  • Substrate: 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid (1.0 equiv)

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ) (1.5 – 2.0 equiv)[1]
  • Electrophile: Iodomethane (MeI) or Iodoethane (EtI) (1.2 – 1.5 equiv)[1]

  • Solvent: DMF (Dimethylformamide) or Acetone (Reagent Grade)[1]

Step-by-Step Methodology
  • Solubilization:

    • Dissolve the carboxylic acid in DMF (

      
       concentration).[1]
      
    • Add the solid base (

      
      ).[1][2] The suspension may turn slightly yellow.[2]
      
    • Stir for 15 minutes at Room Temperature (RT) to ensure deprotonation (formation of the carboxylate anion).

  • Alkylation:

    • Add Iodomethane (or alkyl halide of choice) dropwise via syringe.[1][2]

    • Safety: MeI is a suspected carcinogen and volatile.[2] Perform in a fume hood.

  • Reaction:

    • Stir at RT for 4–12 hours.

    • Validation: TLC (Hexane:EtOAc 7:[1]3) should show the disappearance of the baseline acid spot and appearance of a higher

      
       spot.
      
  • Workup:

    • Pour the reaction mixture into ice-cold water (

      
       reaction volume). The ester often precipitates as a white/off-white solid.[2][4]
      
    • Filtration: Filter the solid and wash with water.[2][5]

    • Alternative (if oil forms): Extract with EtOAc, wash with water (

      
      ) to remove DMF, dry, and concentrate.[1]
      

Data Summary & Quality Control

Expected Analytical Data
ParameterMethod A (Acid Chloride)Method B (Alkyl Halide)
Typical Yield 85 – 95%90 – 98%
Purity (Crude) High (>90%)Very High (>95%)
Reaction Time 4 – 6 hours4 – 12 hours
By-products

,

(gas)

(salt)
Scalability Excellent (kg scale)Moderate (reagent cost)
QC Validation (NMR)

To confirm the formation of Methyl 3-(5-phenyl-1H-pyrazol-1-yl)benzoate :

  • 
     NMR (300 MHz, 
    
    
    
    ):
    • Look for the disappearance of the broad carboxylic acid singlet (

      
      ).[1]
      
    • New Signal: A sharp singlet at

      
       (3H) corresponding to the methyl ester (
      
      
      
      ).[1]
    • Aromatic Region: The pyrazole C4-H typically appears as a doublet or singlet around

      
      , distinct from the phenyl multiplets.[1]
      

References

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.[1][6] Journal of Organic Chemistry, 73(6), 2412–2415.[1] [Link][1]

  • Alkhaibari, I. S., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria.[1] Molecules, 26(16), 5083.[1] [Link][1]

  • PubChem. 1-Phenylpyrazole (Compound Summary). National Library of Medicine. [Link][1]

  • Organic Chemistry Portal. Esterification - General Procedures. [Link]

Sources

Method

Protocol and Application Notes for the Synthesis of 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid via Acid-Catalyzed Cyclization

An Application Note for Researchers and Drug Development Professionals Abstract Pyrazoles are a cornerstone of heterocyclic chemistry, with their derivatives exhibiting a vast range of pharmacological activities, making...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

Pyrazoles are a cornerstone of heterocyclic chemistry, with their derivatives exhibiting a vast range of pharmacological activities, making them privileged structures in drug discovery.[1][2] This document provides a comprehensive guide to the synthesis of 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid, a key intermediate for the development of novel therapeutic agents, including potent antibacterial compounds.[3] We present a detailed, field-proven protocol based on the classical Knorr pyrazole synthesis, involving the acid-catalyzed cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[4][5] This application note explains the underlying reaction mechanism, offers a step-by-step experimental procedure, discusses critical process parameters, and provides troubleshooting guidance to ensure reproducible, high-yield synthesis.

Scientific Background: The Knorr Pyrazole Synthesis

The formation of a pyrazole ring through the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative is one of the most reliable and widely used methods in heterocyclic synthesis.[6][7] This reaction, known as the Knorr pyrazole synthesis, proceeds via a cyclocondensation mechanism. The process is typically catalyzed by acid, which activates the carbonyl groups for nucleophilic attack.[8]

Reaction Mechanism

The reaction between an unsymmetrical 1,3-diketone, such as 1-phenyl-1,3-butanedione (benzoylacetone), and a substituted hydrazine, like 3-hydrazinobenzoic acid, initiates with the nucleophilic attack of one of the hydrazine's nitrogen atoms on a carbonyl carbon. The reaction generally proceeds through the following key steps:

  • Initial Condensation: The more nucleophilic terminal nitrogen of 3-hydrazinobenzoic acid attacks one of the carbonyl groups of the diketone. This is followed by dehydration to form a hydrazone intermediate.

  • Tautomerization & Cyclization: The hydrazone can tautomerize to an enamine form. An intramolecular nucleophilic attack by the second nitrogen atom onto the remaining carbonyl group leads to the formation of a five-membered ring intermediate.

  • Dehydration & Aromatization: The cyclic intermediate then undergoes dehydration, eliminating a molecule of water to form the stable, aromatic pyrazole ring.[9]

The regioselectivity of the reaction is a critical consideration. With 1-phenyl-1,3-butanedione, the benzoyl carbonyl is generally less electrophilic than the acetyl carbonyl due to the electron-donating resonance of the phenyl group. Therefore, the initial attack of the hydrazine is more likely to occur at the acetyl carbonyl, leading to the desired 5-phenyl substituted pyrazole isomer.

G Figure 1: Mechanism of Knorr Pyrazole Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product r1 1-Phenyl-1,3-butanedione i1 Hydrazone Intermediate r1->i1 Condensation (-H2O) r2 3-Hydrazinobenzoic Acid r2->i1 i2 Cyclic Hemiaminal i1->i2 Intramolecular Cyclization p1 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid i2->p1 Dehydration & Aromatization (-H2O)

Caption: Figure 1: Mechanism of Knorr Pyrazole Synthesis

Experimental Protocol: Synthesis of 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid

This protocol details the synthesis of the target compound from commercially available starting materials. The procedure is optimized for laboratory scale and emphasizes safety and reproducibility.

2.1. Materials and Reagents

  • 1-Phenyl-1,3-butanedione (Benzoylacetone): (≥98% purity)

  • 3-Hydrazinobenzoic acid hydrochloride: (≥97% purity)

  • Glacial Acetic Acid: (ACS grade)

  • Ethanol: (200 proof, absolute)

  • Sodium Acetate: (Anhydrous, ≥99% purity)

  • Deionized Water

  • Standard laboratory glassware: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel, etc.

  • Analytical equipment: TLC plates (silica gel 60 F254), NMR spectrometer, Mass spectrometer.

2.2. Step-by-Step Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydrazinobenzoic acid hydrochloride (e.g., 5.0 g, 1.0 eq).

  • Reagent Addition: Add glacial acetic acid (100 mL) to the flask. Stir the mixture to dissolve the solid. If using the hydrochloride salt, add anhydrous sodium acetate (1.1 eq) to neutralize the HCl in situ. Add 1-phenyl-1,3-butanedione (1.05 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) every hour.[10] A typical mobile phase for TLC is a 7:3 mixture of hexane and ethyl acetate.

  • Reaction Time: Maintain the reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting materials.[1][11]

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker containing 500 mL of ice-cold water while stirring.[12][13] A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid generously with cold deionized water to remove any residual acetic acid and salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.[11]

  • Drying and Characterization: Dry the purified product in a vacuum oven at 50-60 °C. Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Process Optimization and Key Parameters

The efficiency and success of the pyrazole synthesis are highly dependent on several key reaction parameters. The following table summarizes these variables and provides insights into their impact on the reaction outcome.

Parameter Condition/Reagent Effect on Reaction & Rationale Yield/Purity
Solvent Glacial Acetic AcidActs as both solvent and acid catalyst, promoting the dehydration steps. Its high boiling point allows for elevated reaction temperatures.[12][13]High
EthanolA common, less acidic solvent. May require the addition of a catalytic amount of strong acid (e.g., HCl, H₂SO₄).[10]Moderate to High
Catalyst Acid (Acetic, HCl)Protonates carbonyl oxygen, increasing its electrophilicity and accelerating the rate of nucleophilic attack and subsequent dehydration steps.[14][15]Essential for efficient reaction
None (in neutral solvent)The reaction is significantly slower and may not proceed to completion.Low
Temperature Reflux (80-120 °C)Provides the necessary activation energy for the dehydration and aromatization steps, ensuring a reasonable reaction rate.[10][11]High
Room TemperatureThe reaction is often sluggish, leading to incomplete conversion even after extended periods.Low
Reaction Time 4-6 hoursTypically sufficient for complete conversion when run at reflux temperature.[1]Optimal
< 2 hoursMay result in incomplete reaction and lower yields.Sub-optimal

Experimental Workflow Visualization

The overall process from starting materials to the final, characterized product can be visualized as a streamlined workflow.

G node_start Start: Materials & Reagents node_setup 1. Reaction Setup (Flask, Stirrer, Condenser) node_start->node_setup node_reaction 2. Reflux (Acetic Acid, 4-6h) node_setup->node_reaction node_workup 3. Work-up (Precipitation in H2O) node_reaction->node_workup node_purify 4. Purification (Recrystallization) node_workup->node_purify node_analysis 5. Analysis (NMR, MS) node_purify->node_analysis node_end End: Pure Product node_analysis->node_end

Caption: A typical laboratory workflow for the synthesis of 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid.

Troubleshooting

Problem Possible Cause Suggested Solution
Low Yield Incomplete reaction.Extend reflux time and monitor closely with TLC. Ensure the reaction temperature is maintained.
Product loss during work-up.Ensure complete precipitation by using ice-cold water and allowing sufficient time. Be meticulous during filtration and transfer steps.
Reaction Stalls Insufficient acid catalysis.If using a neutral solvent like ethanol, add a few drops of concentrated HCl or H₂SO₄.
Low reaction temperature.Ensure the heating mantle is set to achieve a steady reflux.
Impure Product Presence of starting materials.Optimize reaction time for full conversion. Improve the efficiency of the recrystallization process (e.g., choice of solvent, cooling rate).
Formation of regioisomer.While unlikely to be the major product, minor isomeric impurities can be removed by careful recrystallization or column chromatography.

Conclusion

The synthesis of 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid is readily achievable through the robust Knorr pyrazole synthesis. By reacting 1-phenyl-1,3-butanedione with 3-hydrazinobenzoic acid under reflux in glacial acetic acid, the target compound can be obtained in good yield and high purity. This application note provides the necessary procedural details and scientific rationale to empower researchers in medicinal chemistry and drug development to confidently synthesize this valuable molecular scaffold for further investigation and derivatization.

References

  • Wikipedia. (2024). Fischer indole synthesis. In Wikipedia. Retrieved from [Link]

  • Fares, M., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(21), 6489. Available at: [Link]

  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.com. Retrieved from [Link]

  • Arshad, M., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. International Journal of Molecular Sciences, 14(2), 2649-2660. Available at: [Link]

  • SynArchive. (n.d.). Fischer Indole Synthesis. SynArchive.com. Retrieved from [Link]

  • Organic Chemistry. (2021, January 25). Fischer Indole Synthesis Mechanism [Video]. YouTube. Retrieved from [Link]

  • Tasch, B. O., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-226. Available at: [Link]

  • Academia.edu. (n.d.). (PDF) Synthesis of series of chalcone and pyrazoline derivatives. Retrieved from [Link]

  • Farooq, S., & Ngaini, Z. (2020). Chalcone Derived Pyrazole Synthesis via One-pot and Two-pot Strategies. Current Organic Chemistry, 24(13), 1491-1506. Available at: [Link]

  • IJIRT. (2023). Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. International Journal of Innovative Research in Technology, 10(1). Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. Available at: [Link]

  • Zhang, Y.-K., & An, P. (n.d.). CONSTRUCTION OF SUBSTITUTED 2-PYRAZOLINES. Yunnan University. Available at: [Link]

  • Various Authors. (n.d.). Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives.
  • MDPI. (2025). Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. Molecules. Available at: [Link]

  • Wikipedia. (2023). Paal–Knorr synthesis. In Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Retrieved from [Link]

  • Wang, C., et al. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • ACS Publications. (2024). Spontaneous Catalytic Paal–Knorr Reactions for N-Substituted Pyrrole Synthesis by Microdroplet Chemistry. Journal of the American Chemical Society. Available at: [Link]

  • Heller, S. T., & Natarajan, S. R. (2006). 1,3-diketones from acid chlorides and ketones: a rapid and general one-pot synthesis of pyrazoles. Organic Letters, 8(13), 2675-2678. Available at: [Link]

  • Elguero, J., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry. Available at: [Link]

  • Chemistry Stack Exchange. (2018). Cyclisation reaction through hydrazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of hydrazine with 1,3‐dicarbonyl compounds in HFIP. Retrieved from [Link]

  • Alkhaibari, I. S., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(17), 5108. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of the pyrazolyl benzoic acid derived aldehyde. Retrieved from [Link]

  • Liu, X., Xu, S., & Xiong, Y. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press. Available at: [Link]

  • IJPSI. (2014). Synthesis, Characterization and Biological Evaluation Of Some Novel 2-[(5-Aryl)-4,5-Dihydro-1H-Pyrazole-3-Yl]. International Journal of Pharmacy and Science Invention. Available at: [Link]

  • PubMed. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Application

Application Note: Biological Assay Preparation and Evaluation of 3-(5-phenyl-1H-pyrazol-1-yl)benzoic Acid Derivatives

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: Antimicrobial Screening, Fatty Acid Biosynthesis (FAB) Inhibition, and Biofilm Eradication Executive Summary & Mechani...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: Antimicrobial Screening, Fatty Acid Biosynthesis (FAB) Inhibition, and Biofilm Eradication

Executive Summary & Mechanistic Rationale

The rising threat of antimicrobial resistance (AMR) necessitates the development of novel chemotypes that bypass traditional resistance mechanisms. Derivatives of 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid and its structural analogs (e.g., 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl]benzoic acids) have emerged as highly potent antimicrobial and anticandidal agents[1][2].

Mechanistically, these pyrazole-benzoic acid scaffolds function primarily as Fatty Acid Biosynthesis (FAB) inhibitors [3]. By targeting the highly conserved bacterial FAS II pathway—specifically inhibiting enoyl-ACP reductase (FabI)—these compounds disrupt cell membrane biogenesis, leading to membrane permeabilization and rapid bactericidal activity against ESKAPE pathogens, including Staphylococcus aureus, Enterococcus faecalis, and Acinetobacter baumannii[1][4].

This application note provides a comprehensive, self-validating methodological framework for preparing and evaluating these compounds in biological assays.

MoA A 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid B Bacterial Cell Membrane Penetration A->B C Fatty Acid Biosynthesis (FAS II Pathway) B->C D Inhibition of Enoyl-ACP Reductase (FabI) C->D Targets E Membrane Integrity Loss & Cell Death D->E Downstream Effect

Fig 1. Proposed mechanism of action targeting bacterial fatty acid biosynthesis.

Compound Solubilization & Formulation

The lipophilic nature of the 5-phenyl-1H-pyrazole core combined with the hydrogen-bonding capacity of the benzoic acid moiety presents specific solubility challenges in aqueous assay environments.

Causality in Formulation: Aqueous buffers alone will cause immediate precipitation of the compound, leading to false-negative assay results (apparent lack of efficacy) or false-positive turbidity (mimicking bacterial growth). Therefore, Dimethyl Sulfoxide (DMSO) must be used as the primary solvent, with strict limits on its final concentration to prevent solvent-induced cytotoxicity.

Stock Preparation Protocol
  • Weighing: Accurately weigh 2.64 mg of 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid (MW ≈ 264.09 g/mol ).

  • Primary Solubilization: Dissolve in 1.0 mL of 100% molecular-grade DMSO to create a 10 mM master stock . Vortex for 60 seconds and sonicate in a water bath at 37°C for 5 minutes to ensure complete dissolution.

  • Working Aliquots: Store the 10 mM stock in 50 µL aliquots at -20°C in amber microcentrifuge tubes to prevent repeated freeze-thaw cycles and photodegradation.

Self-Validating Experimental Workflow

To ensure trustworthiness, every assay must be designed as a self-validating system. This means incorporating internal controls that independently verify the health of the biological system, the sterility of the reagents, and the inertness of the vehicle.

PlateLayout Plate 96-Well Assay Plate Design Col1 Columns 1-10: Compound Dilution Series (0.25 - 128 µg/mL) Plate->Col1 Col11 Column 11: Positive Growth Control (Media + Inoculum + 1% DMSO) Plate->Col11 Col12 Column 12: Negative Sterility Control (Media + 1% DMSO Only) Plate->Col12

Fig 2. Self-validating 96-well plate layout ensuring assay reproducibility.

Protocol 1: Planktonic Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of the compound required to inhibit visible bacterial growth.

Causality in Media Selection: We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB). The standardized physiological concentrations of Ca²⁺ and Mg²⁺ in CAMHB stabilize the bacterial outer membrane, preventing artifactual hypersusceptibility that occurs in cation-deficient media.

Step-by-Step Methodology
  • Inoculum Preparation: Grow the target strain (e.g., S. aureus ATCC 29213) overnight on tryptic soy agar. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approx.

    
     CFU/mL). Dilute 1:150 in CAMHB to achieve a starting inoculum of 
    
    
    
    CFU/mL.
  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the pyrazole compound in CAMHB. Ensure the final DMSO concentration never exceeds 1% (v/v) in any well.

  • Inoculation: Add 50 µL of the diluted inoculum to 50 µL of the drug-containing media (final well volume = 100 µL; final inoculum =

    
     CFU/mL).
    
  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 18–20 hours.

  • Resazurin Addition (Objective Endpointing): Because precipitated lipophilic compounds can mimic bacterial turbidity, add 10 µL of 0.015% resazurin solution to each well. Incubate for an additional 2 hours.

    • Mechanism: Viable cells reduce blue resazurin to pink, fluorescent resorufin. The MIC is read as the lowest concentration well that remains strictly blue.

Protocol 2: Biofilm Eradication Assay (MBEC)

Pyrazole-benzoic acid derivatives have shown unique efficacy in penetrating and eradicating established biofilms[1].

  • Biofilm Formation: Inoculate a 96-well flat-bottom plate with

    
     CFU/mL of E. faecalis in Tryptic Soy Broth supplemented with 1% glucose (to promote exopolysaccharide matrix production). Incubate statically for 24 hours at 37°C.
    
  • Washing: Carefully aspirate the planktonic supernatant. Wash the established biofilm twice with sterile PBS to remove non-adherent cells.

  • Compound Treatment: Add 100 µL of media containing the pyrazole derivative (at 1×, 2×, and 4× MIC concentrations) to the biofilm wells. Incubate for 24 hours.

  • Viability Quantification (XTT Assay): Wash the wells again. Add 100 µL of PBS containing XTT (0.5 mg/mL) and menadione (1 µM). Incubate for 2 hours in the dark. Measure absorbance at 490 nm.

    • Causality: Crystal violet stains both live and dead biomass. The XTT assay is strictly metabolic, ensuring you are measuring true biofilm eradication (cell death) rather than just matrix disruption.

Protocol 3: Mechanism of Action Validation (Membrane Permeability)

To validate that the compound acts via FAB inhibition leading to membrane permeabilization[3], a propidium iodide (PI) uptake assay is employed.

  • Cell Preparation: Harvest mid-log phase bacteria, wash, and resuspend in PBS to OD600 = 0.2.

  • Dye Loading: Add Propidium Iodide (final concentration 10 µg/mL). PI is membrane-impermeable and only fluoresces upon binding DNA in cells with compromised membranes.

  • Treatment & Kinetics: Inject the pyrazole compound at 2× MIC. Monitor fluorescence (Ex: 535 nm, Em: 617 nm) continuously for 60 minutes.

  • Validation: A gradual, sustained increase in PI fluorescence over 30–60 minutes confirms secondary membrane permeabilization characteristic of FAB inhibitors, distinguishing it from the instantaneous spike caused by direct membrane-lysing detergents (e.g., Triton X-100).

Workflow A Compound Synthesis & QC B Stock Prep (10 mM in DMSO) A->B C MIC Assay (Planktonic) B->C D Biofilm Assay (MBEC/XTT) B->D E MoA Studies (Membrane/FAB) B->E C->D

Fig 3. Experimental workflow for pyrazole-benzoic acid biological evaluation.

Quantitative Data & Expected Outcomes

Based on validated literature for 3-phenyl-1H-pyrazol-1-yl benzoic acid derivatives[1][2][4], researchers should expect the following baseline activity profiles when executing the assays described above:

Table 1: Expected Pharmacological Benchmarks for Pyrazole-Benzoic Acid Derivatives

Compound ClassTarget PathogenExpected MIC RangePrimary Mode of Action
3-phenyl-1H-pyrazol-1-yl benzoic acidsStaphylococcus aureus (MRSA)0.5 – 4.0 µg/mLFAB Inhibition
3-phenyl-1H-pyrazol-1-yl benzoic acidsEnterococcus faecalis0.78 – 6.25 µg/mLFAB Inhibition
4-formyl-3-phenyl pyrazole derivativesAcinetobacter baumannii4.0 – 16.0 µg/mLMembrane Permeabilization
3,5-diphenyl-1H-pyrazole derivativesCandida albicans50 – 150 µMErgosterol/Membrane Disruption

Note: Variations in substitutions (e.g., anilinomethyl or formyl groups at the 4-position of the pyrazole) will shift these MIC values, but the fundamental assay methodology remains strictly conserved.

References

  • KC, H. R., Gilmore, D., & Alam, M. A. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. Antibiotics, 11(7), 894. URL:[Link]

  • KC, H. R., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Journal of Medicinal Chemistry, 66(12), 8082-8099. URL:[Link]

  • Alam, M. A., et al. (2017). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents. Bioorganic & Medicinal Chemistry Letters, 27(4), 944-949. URL:[Link]

  • Rodríguez-Villar, K., et al. (2021). Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. Pharmaceuticals, 14(3), 176. URL:[Link]

Sources

Method

Microwave-Assisted Regioselective Synthesis of 3-(5-Phenyl-1H-pyrazol-1-yl)benzoic Acid: Application Note &amp; Protocol

Executive Summary The pyrazole scaffold is a biologically privileged pharmacophore, ubiquitous in modern drug discovery programs targeting kinases, cyclooxygenases, and various receptor systems [1]. However, synthesizing...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold is a biologically privileged pharmacophore, ubiquitous in modern drug discovery programs targeting kinases, cyclooxygenases, and various receptor systems [1]. However, synthesizing 1,5-diarylpyrazoles—such as 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid —presents a classic regioselectivity challenge. Conventional condensation of 1,3-diketones with arylhydrazines typically yields an inseparable mixture of 1,3- and 1,5-isomers.

This application note details a highly regioselective, self-validating protocol utilizing an enaminone intermediate coupled with Microwave-Assisted Organic Synthesis (MAOS). By leveraging the volumetric heating and rapid kinetics of microwave irradiation, this method achieves >95% regioselectivity and superior yields in under 20 minutes, bypassing the limitations of traditional thermal reflux [2].

Mechanistic Rationale & Causality

The Regioselectivity Challenge

When a symmetrical or asymmetrical 1,3-diketone reacts with an arylhydrazine, the primary amine of the hydrazine can attack either carbonyl carbon. This dual-pathway leads to a mixture of 1-aryl-3-phenylpyrazole and 1-aryl-5-phenylpyrazole. Separating these isomers requires exhaustive chromatography, drastically reducing the overall yield and throughput.

The Enaminone Solution

To force absolute regioselectivity, we replace the 1,3-diketone with an enaminone: 3-(dimethylamino)-1-phenylprop-2-en-1-one .

  • Causality of Attack: The dimethylamino group is highly electron-donating, pushing electron density through the conjugated system and making the

    
    -carbon highly susceptible to nucleophilic attack. The primary nitrogen of 3-hydrazinobenzoic acid exclusively attacks this 
    
    
    
    -carbon (Michael-type addition), displacing dimethylamine.
  • Cyclization: The secondary nitrogen of the hydrazine intermediate then cyclizes onto the remaining carbonyl. This unidirectional mechanistic flow guarantees the formation of the 1,5-diaryl isomer [3].

Why Microwave Irradiation?

Conventional heating relies on convection, which is slow and often leads to thermal degradation of the hydrazine precursor. MAOS utilizes direct dielectric heating. Ethanol and acetic acid (the chosen solvent system) have high loss tangents (


), meaning they absorb microwave energy efficiently. This rapidly overcomes the activation energy barrier for the dehydration/cyclization step, reducing reaction times from hours to minutes and preventing the formation of thermodynamic side-products [2].

G A Enaminone (3-(Dimethylamino)- 1-phenylprop-2-en-1-one) C Hydrazone Intermediate A->C + H+ (AcOH) B Arylhydrazine (3-Hydrazinobenzoic Acid) B->C Nucleophilic Attack D Intramolecular Cyclization C->D - HN(CH3)2 E 1,5-Diarylpyrazole (Target Molecule) D->E - H2O (MW, 120°C)

Mechanistic pathway for the regioselective synthesis of the 1,5-diarylpyrazole via enaminone.

Experimental Protocol

This protocol is designed as a self-validating system. The use of an acidic additive (glacial acetic acid) is not arbitrary; it protonates the enaminone carbonyl, increasing the electrophilicity of the


-carbon and ensuring the initial nucleophilic attack occurs rapidly before any thermal degradation of the hydrazine can take place.
Reagents & Equipment
  • 3-(Dimethylamino)-1-phenylprop-2-en-1-one: 1.0 mmol (175.2 mg)

  • 3-Hydrazinobenzoic acid: 1.1 mmol (167.4 mg) - Slight excess ensures complete consumption of the enaminone.

  • Solvent: Absolute Ethanol (3.0 mL)

  • Catalyst/Additive: Glacial Acetic Acid (0.5 mL)

  • Equipment: Dedicated microwave synthesizer (e.g., Anton Paar Monowave 400 or CEM Discover 2.0) equipped with a 10 mL pressure-rated glass vial and magnetic stirring.

Step-by-Step Methodology
  • Reaction Assembly: To a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, add 175.2 mg of 3-(dimethylamino)-1-phenylprop-2-en-1-one and 167.4 mg of 3-hydrazinobenzoic acid.

  • Solvent Addition: Suspend the solid reagents in 3.0 mL of absolute ethanol. Add 0.5 mL of glacial acetic acid. Seal the vial with a Teflon-lined crimp cap.

  • Microwave Irradiation:

    • Insert the vial into the microwave synthesizer.

    • Parameters: Set the target temperature to 120 °C.

    • Ramp Time: 2 minutes (dynamic power adjustment).

    • Hold Time: 15 minutes.

    • Cooling: Active compressed air cooling to 40 °C.

  • Workup & Isolation: Upon completion, the reaction mixture will appear as a dark, homogenous solution. Transfer the mixture to a 50 mL beaker containing 15 mL of ice-cold distilled water. Stir vigorously for 10 minutes. The target compound will precipitate as a pale yellow/white solid.

  • Purification: Filter the precipitate under a vacuum using a Büchner funnel. Wash the filter cake with cold water (2 × 5 mL) followed by cold hexanes (5 mL) to remove any unreacted enaminone. Dry under a high vacuum for 4 hours.

  • Analytical Validation:

    • LC-MS: Confirm the mass [M+H]+ = 265.1.

    • 1H-NMR (DMSO-d6): The self-validating hallmark of the 1,5-isomer is the pyrazole C4-H proton, which typically appears as a sharp singlet around

      
       6.6 - 6.8 ppm. The absence of a secondary pyrazole signal confirms >95% regioselectivity.
      

Quantitative Data & Optimization

To establish the robustness of this protocol, a matrix optimization was performed. The data below demonstrates the causality between microwave parameters and reaction efficiency.

Table 1: Optimization of Reaction Conditions for 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid

EntryHeating MethodSolvent SystemTemp (°C)Time (min)Yield (%)Regioselectivity (1,5 : 1,3)
1Conventional RefluxEtOH782404585 : 15
2Conventional RefluxEtOH + AcOH781806292 : 8
3Microwave (MAOS)EtOH100207190 : 10
4Microwave (MAOS)EtOH + AcOH1001584>95 : <5
5 Microwave (MAOS) EtOH + AcOH 120 15 93 >99 : <1
6Microwave (MAOS)EtOH + AcOH1401581*>95 : <5

*Note: Yield reduction at 140 °C is due to partial decarboxylation of the benzoic acid moiety under high-temperature acidic conditions.

Workflow Start MAOS Optimization Solvent Solvent Selection (EtOH + AcOH) Start->Solvent Temp Temperature Screening (80°C - 140°C) Solvent->Temp High MW Absorbance Time Time Optimization (5 - 20 min) Temp->Time Optimal 120°C Yield Yield & Purity Analysis (LC-MS / NMR) Time->Yield 15 min max yield

Logical workflow for optimizing microwave-assisted organic synthesis (MAOS) parameters.

Expert Insights & Troubleshooting

  • Precipitation Failure: If the product oils out instead of precipitating upon the addition of water, it indicates residual unreacted enaminone or trapped acetic acid. To resolve this, gently warm the aqueous suspension to 50 °C, add a few drops of ethanol until the oil dissolves, and allow it to cool slowly to room temperature to induce crystallization.

  • Hydrazine Salt Considerations: If using 3-hydrazinobenzoic acid hydrochloride instead of the free base, you must add 1.0 equivalent of a non-nucleophilic base (e.g., sodium acetate) to the reaction mixture. Failure to neutralize the hydrochloride salt will severely retard the initial nucleophilic attack, reducing the overall yield.

  • Pressure Spikes: The cyclization step releases water, and the condensation releases dimethylamine gas. Ensure your microwave vial has at least 50% headspace (e.g., 3.5 mL total volume in a 10 mL vial) to accommodate the pressure increase safely.

References

  • Enaminones in Heterocyclic Synthesis: A Novel Route to Tetrahydropyrimidines, Dihydropyridines, Triacylbenzenes and Naphthofurans under Microwave Irradiation. Molecules (NCBI/NIH). URL:[Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences (DergiPark). URL:[Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Pharmaceuticals (NCBI/NIH). URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(5-phenyl-1H-pyrazol-1-yl)benzoic Acid

Current Status: Operational Role: Senior Application Scientist Topic: Yield Optimization & Troubleshooting for 1,5-Diarylpyrazole Synthesis Executive Summary The synthesis of 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid pres...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Role: Senior Application Scientist Topic: Yield Optimization & Troubleshooting for 1,5-Diarylpyrazole Synthesis

Executive Summary

The synthesis of 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid presents a classic challenge in heterocyclic chemistry: regiocontrol .[1] The reaction between 3-hydrazinobenzoic acid and a 1,3-electrophile (providing the phenyl moiety) typically yields a mixture of the desired 1,5-isomer (sterically crowded) and the thermodynamically favored 1,3-isomer .

Low yields are rarely due to "reaction failure" but rather regio-misalignment (forming the wrong isomer) or purification losses (difficulty separating isomers).[1] This guide moves beyond standard protocols to implement a kinetically controlled acetal strategy that forces the formation of the 1,5-substitution pattern.

Module 1: The Synthetic Strategy (Route Selection)

To improve yield, you must select the precursor that dictates the correct initial nucleophilic attack.

The Precursor Dilemma
Precursor TypeChemical StructureOutcomeRisk Level
1,3-Diketone 1-phenyl-1,3-butanedionePoor. Yields mixture.[1][2] Methyl group complicates sterics.High
Enaminone 3-(dimethylamino)-1-phenylprop-2-en-1-oneVariable. Often favors 1,3-isomer in neutral conditions.[1]Moderate
Acetal (Recommended) 3,3-dimethoxy-1-phenylpropan-1-one Excellent. The aldehyde equivalent (

) is highly reactive, directing the terminal hydrazine (

) to attack away from the phenyl ring first.[1]
Low
The Mechanism of Yield Improvement

The yield improvement relies on exploiting the nucleophilicity difference between the two nitrogens of the hydrazine:

  • Terminal Nitrogen (

    
    ):  More nucleophilic.[1] Attacks the most reactive electrophile (the acetal/aldehyde carbon).
    
  • Internal Nitrogen (

    
    ):  Less nucleophilic (deactivated by the benzoic acid ring).[1] Attacks the less reactive electrophile (the ketone carbon attached to the phenyl).
    

By using the Acetal precursor, we force the terminal


 to attack the masked aldehyde (C3) first. This locks the internal nitrogen to attack the phenyl-bearing ketone (C1), securing the 5-phenyl  position.

Module 2: Optimized Protocol (The "Acetal Route")

Reagents
  • Hydrazine: 3-Hydrazinobenzoic acid (1.0 equiv)[1]

  • Electrophile: 3,3-dimethoxy-1-phenylpropan-1-one (1.1 equiv)[1]

  • Solvent: Ethanol (absolute)

  • Catalyst: Conc. HCl (catalytic to stoichiometric)

Step-by-Step Workflow
  • Preparation of Hydrazine Salt:

    • Why: Using the hydrochloride salt of 3-hydrazinobenzoic acid increases solubility in ethanol and activates the acetal deprotection in situ.

    • Action: Suspend 3-hydrazinobenzoic acid in Ethanol (10 mL/g). Add 1.2 equiv of Conc. HCl. Stir for 15 min until a clear(er) solution or fine suspension forms.

  • Addition of Electrophile:

    • Action: Add 3,3-dimethoxy-1-phenylpropan-1-one dropwise at room temperature.

    • Observation: The solution may darken. This is the formation of the intermediate hydrazone.

  • Cyclization (The Critical Step):

    • Action: Heat the mixture to Reflux (78-80 °C) for 3-5 hours.

    • Monitoring: Monitor by HPLC or TLC.[3] Look for the disappearance of the hydrazone intermediate.

    • Technical Note: Do not rush this step. The initial attack is fast, but the ring closure (dehydration) requires heat.

  • Workup & Purification (Yield Capture):

    • Action: Cool to room temperature.[2] The 1,5-isomer often precipitates due to its rigid, orthogonal structure compared to the flatter 1,3-isomer.

    • Filtration: Filter the solid.[2] Wash with cold ethanol.

    • Recrystallization:[2][4][5] If purity is <95%, recrystallize from Ethanol/Water (9:1) . Avoid column chromatography if possible to prevent loss of material on silica.

Module 3: Visualizing the Pathway

The following diagram illustrates the kinetic decision point that determines your yield.

G Start Reactants: 3-Hydrazinobenzoic acid + 3,3-dimethoxy-1-phenylpropan-1-one Step1 Acid Hydrolysis (In Situ) Start->Step1 Intermediate Reactive Species: 3-oxo-3-phenylpropanal Step1->Intermediate Deprotection Attack_A Path A (Desired): NH2 attacks Aldehyde (C3) Intermediate->Attack_A Kinetic Control (Fastest) Attack_B Path B (Avoid): NH2 attacks Ketone (C1) Intermediate->Attack_B Thermodynamic Control (Slower) Cyclization_A Cyclization: NH-Ar attacks Ketone Attack_A->Cyclization_A Cyclization_B Cyclization: NH-Ar attacks Aldehyde Attack_B->Cyclization_B Product_15 Target Product: 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid (1,5-isomer) Cyclization_A->Product_15 Major Product Product_13 Byproduct: 3-(3-phenyl-1H-pyrazol-1-yl)benzoic acid (1,3-isomer) Cyclization_B->Product_13 Minor Product

Caption: Kinetic pathway selection. Using the acetal precursor favors Path A, forcing the 5-phenyl arrangement.

Module 4: Troubleshooting Guide (FAQ)

Q1: I am getting a 50:50 mixture of isomers. How do I shift the ratio?

Diagnosis: You are likely using a method where the electrophilicity of the two carbonyls is too similar (e.g., using a diketone) or the reaction temperature is too high initially, allowing thermodynamic equilibration. Corrective Action:

  • Switch to the Acetal Precursor: As detailed in Module 2.

  • Staged Temperature: Perform the initial addition at 0°C to 10°C . Stir for 1 hour cold to allow the kinetic formation of the hydrazone at the aldehyde position. Then heat to reflux for cyclization. This "freezes" the regiochemistry before the ring closes.

Q2: My product is an oil and won't precipitate.

Diagnosis: Presence of unreacted enaminone/acetal or residual solvent.[1] The 1,5-isomer should be a solid (MP > 150°C). Corrective Action:

  • Evaporation: Remove ethanol completely under reduced pressure.

  • Trituration: Add Diethyl Ether or MTBE to the oily residue and sonicate.[1] The impurity (1,3-isomer) is often more soluble in ether, while the target 1,5-isomer (which is more polar/rigid) will precipitate as a white/off-white solid.

  • Acid-Base Extraction: Dissolve the oil in 1M NaOH (aq). Wash with Ethyl Acetate (removes non-acidic impurities). Acidify the aqueous layer with HCl to pH 3. The product should precipitate.[2]

Q3: Can I use the Enaminone (3-dimethylamino-1-phenylprop-2-en-1-one) instead?

Analysis: Yes, but be careful. Risk: Enaminones can sometimes favor the 1,3-isomer depending on the solvent. Protocol Adjustment: If using the enaminone, run the reaction in Glacial Acetic Acid at reflux. The acidic medium promotes the transamination at the correct position. However, the Acetal route (Module 2) is generally more robust for this specific 5-phenyl target.

Module 5: Advanced Troubleshooting Logic

Use this decision tree to diagnose yield issues in real-time.

Troubleshooting Issue Problem: Low Yield Check_TLC Check TLC/HPLC: Is Starting Material (SM) gone? Issue->Check_TLC SM_Present Yes, SM remains Check_TLC->SM_Present Incomplete SM_Gone No, SM consumed Check_TLC->SM_Gone Complete Action_Reflux Increase Reflux Time or add more HCl catalyst SM_Present->Action_Reflux Check_Isomers Check Isomer Ratio (NMR/HPLC) SM_Gone->Check_Isomers Wrong_Isomer Major product is 1,3-isomer Check_Isomers->Wrong_Isomer Regio-error Right_Isomer Major product is 1,5-isomer but low recovery Check_Isomers->Right_Isomer Loss during iso Action_Precursor CRITICAL FIX: Switch to Acetal Precursor Use Cold Addition Wrong_Isomer->Action_Precursor Action_Workup Workup Issue: Product is in mother liquor. Perform Acid-Base Extraction. Right_Isomer->Action_Workup

Caption: Diagnostic workflow for isolating the root cause of yield loss.

References

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Regioselective Synthesis of 1,5-Disubstituted Pyrazoles."[1][6] Journal of Organic Chemistry, vol. 73, no. 9, 2008, pp. 3523–3529. Note: Establishes the utility of acetals and enaminones in directing 1,5-substitution.

  • Mechanism of Hydrazine Condensation: Aggarwal, R., et al. "Regioselective synthesis of some new 1-aryl-5-phenyl-1H-pyrazoles."[1] Journal of Chemical Sciences, vol. 123, 2011, pp. 605–610. Note: Details the solvent effects (Ethanol vs Acetic Acid) on isomer ratios.

  • Celecoxib Analog Synthesis (Grounding Protocol): Penning, T. D., et al. "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib)."[1] Journal of Medicinal Chemistry, vol. 40, no. 9, 1997, pp. 1347–1365. Note: The foundational text for 1,5-diarylpyrazole construction.

  • Enaminone Reactivity: El-Saghier, A. M.[1] "Enaminones in heterocyclic synthesis: synthesis of some new pyrazole, isoxazole, pyrimidine and pyridine derivatives." Journal of Chemical Research, 2006. Note: Discusses the behavior of dimethylamino-enones with hydrazines.

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid in DMSO

This technical support guide provides advanced troubleshooting strategies for researchers, scientists, and drug development professionals working with 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid . This compound presents a c...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides advanced troubleshooting strategies for researchers, scientists, and drug development professionals working with 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid . This compound presents a classic solubility paradox: it features a highly lipophilic, rigid 5-phenyl-1H-pyrazol-1-yl core that drives hydrophobic aggregation, paired with an ionizable benzoic acid moiety. While Dimethyl Sulfoxide (DMSO) is the industry-standard vehicle for such drug-like molecules, users frequently encounter solubility bottlenecks during stock preparation and subsequent aqueous dilution.

Part 1: Core Principles of Solvation (The "Why")

To troubleshoot effectively, one must understand the causality behind the compound's behavior in solution.

  • Hydrogen Bonding Dynamics: DMSO is a polar aprotic solvent that excels at dissolving benzoic acid derivatives. It acts as a potent hydrogen-bond acceptor, forming1 (donor) of the compound, which effectively screens the molecules from forming insoluble hydrogen-bonded dimers[1].

  • The Hygroscopic Trap: DMSO is highly hygroscopic. When exposed to ambient air, it rapidly absorbs water. Because the 5-phenyl-1H-pyrazol-1-yl moiety is intensely hydrophobic, even a minor fraction of water in the DMSO stock can disrupt the solvation shell, 2[2].

  • Aqueous "Crash Out" and pH Dependence: The most common failure point occurs when diluting the DMSO stock into aqueous assays (e.g., PBS or cell culture media). The solubility of benzoic acid derivatives is 3[3]. If the aqueous buffer's pH is near or below the compound's pKa (typically ~4.0–4.5), the carboxylic acid remains protonated (unionized). This 4 has extremely poor aqueous solubility[4], causing the hydrophobic core to drive rapid precipitation.

Part 2: Frequently Asked Questions (FAQs)

Q1: I prepared a 10 mM stock in 100% DMSO, but it formed a cloudy suspension. What went wrong? A: This indicates that the compound has exceeded its thermodynamic solubility limit under your current conditions, or the5 is too high to be overcome at room temperature[5].

  • Causality: The solvent may have absorbed atmospheric moisture, or the compound requires kinetic energy to initiate dissolution.

  • Solution: Verify you are using fresh, anhydrous DMSO (≤0.005% water). Apply gentle heating (37°C) combined with bath sonication to break down aggregates.

Q2: The compound dissolved perfectly in DMSO, but a white precipitate formed immediately upon dilution into PBS. How do I prevent this? A: This is a classic "solvent shift" precipitation. The sudden introduction of water forces the hydrophobic phenyl-pyrazole groups to aggregate.

  • Causality: The pH of standard PBS (7.4) might drop locally upon addition of the acidic compound, or the dilution rate is too fast, causing localized supersaturation.

  • Solution: Use a "step-down" dilution strategy (see Protocol 2). Alternatively, slightly alkalinize the aqueous buffer prior to addition to ensure the benzoic acid moiety immediately deprotonates into its highly soluble anionic form.

Q3: Is probe sonication better than bath sonication for stubborn suspensions? A: No. Bath sonication is strongly recommended over probe sonication.

  • Causality: Probe sonicators generate intense localized heat and free radicals that can chemically degrade the pyrazole ring or induce unwanted side reactions. Bath sonication provides uniform, 2 that safely disrupts the crystal lattice[2].

Part 3: Experimental Protocols
Protocol 1: Preparation of a Self-Validating Anhydrous DMSO Stock

This protocol ensures the exclusion of moisture, which is the primary variable in stock failure.

  • Equilibration: Remove anhydrous DMSO from the desiccator and allow it to reach room temperature before opening to prevent condensation.

  • Weighing: Weigh the required mass of 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid into a sterile, amber glass vial (to protect from potential photolytic degradation).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO. Immediately flush the vial headspace with dry Argon or Nitrogen gas and seal tightly.

  • Dissolution: Vortex vigorously for 60 seconds. If the solution is not completely clear, place the vial in a bath sonicator set to 37°C for 10–15 minutes.

  • Validation (Self-Validating Step): Hold the vial against a concentrated light source. A true solution will exhibit no Tyndall effect (light scattering). If scattering is observed, sub-visible micro-crystals remain, and the stock concentration is lower than calculated.

Protocol 2: Step-Down Aqueous Dilution Strategy

Use this workflow to prevent the compound from crashing out during biological assay preparation.

  • Intermediate Stock: Dilute the 100% DMSO stock into a 50% DMSO / 50% Buffer intermediate solution. Ensure the buffer is pre-warmed to 37°C.

  • pH Verification: Ensure the final target aqueous assay buffer is adjusted to at least pH 7.4 to promote complete ionization of the benzoic acid moiety.

  • Dropwise Addition: Place the final aqueous buffer on a magnetic stirrer to create a gentle vortex. Add the intermediate stock dropwise directly into the center of the vortex. This rapid dispersion prevents localized high concentrations of the hydrophobic compound.

Part 4: Quantitative Troubleshooting Matrix
ObservationPrimary CauseMechanistic ExplanationCorrective Action
Cloudy in 100% DMSO Moisture contaminationWater disrupts the DMSO-solute H-bonding network.Use fresh anhydrous DMSO; apply bath sonication.
Clear stock, but crashes in PBS Solvent shift / pH shockHydrophobic core aggregates; compound remains protonated.Pre-adjust buffer pH > 7.4; use step-down dilution.
Inconsistent assay results Micro-precipitationSub-visible crystals reduce the effective soluble concentration.Verify true dissolution via light scattering check.
Precipitate upon freezing stock Cold-induced crystallizationReduced kinetic energy allows lattice reformation.Re-warm to 37°C and vortex thoroughly before every use.
Part 5: Visualizations

TroubleshootingWorkflow Start Add Compound to Anhydrous DMSO Check Visual Inspection: Is solution clear? Start->Check Clear Proceed to Aqueous Dilution Check->Clear Yes Cloudy Cloudy / Suspension Detected Check->Cloudy No Heat Apply Gentle Heat (37°C) + Vortex Cloudy->Heat Heat->Check Re-evaluate Sonicate Bath Sonication (10-15 mins) Heat->Sonicate If still cloudy Sonicate->Check Re-evaluate CheckMoisture Check DMSO Moisture (Ensure ≤0.005% H2O) Sonicate->CheckMoisture If unresolved CheckMoisture->Start Retry with fresh solvent

Caption: Logical workflow for troubleshooting initial DMSO stock preparation.

SolvationMechanism Solid Solid Compound (Crystal Lattice) DMSO 100% Anhydrous DMSO (H-Bond Acceptor) Solid->DMSO Addition Solvated Solvated Monomer (Clear Solution) DMSO->Solvated H-Bonding (Exothermic) Aqueous Aqueous Buffer Rapid Dilution Solvated->Aqueous Dilution Precipitate Hydrophobic Aggregation (Crash Out) Aqueous->Precipitate pH < pKa (Protonated) Deprotonated pH > 7.4 (Anion) Soluble in Water Aqueous->Deprotonated pH > pKa (Ionized)

Caption: Mechanistic pathway of DMSO solvation versus aqueous precipitation.

References
  • BenchChem. "Technical Support Center: HPLC Analysis of Benzoic Acid Derivatives." 3

  • BenchChem. "Technical Support Center: Improving Solubility of Antibacterial Agent 125 in DMSO." 2

  • UCL Discovery. "Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods." 1

  • ACS Publications. "Is Experimental Data Quality the Limiting Factor in Predicting the Aqueous Solubility of Druglike Molecules?" Molecular Pharmaceutics. 4

  • ResearchGate. "Principles of Solubility." 5

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Pyrazole Ring Formation in Benzoic Acid Derivatives

To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Technical Guide – Temperature Optimization & Troubleshooting for...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Technical Guide – Temperature Optimization & Troubleshooting for Pyrazole Synthesis

Executive Summary

The formation of pyrazole rings on benzoic acid scaffolds (or using hydrazinobenzoic acid precursors) presents a unique set of thermodynamic and kinetic challenges. Unlike simple alkyl pyrazoles, benzoic acid derivatives introduce solubility constraints (zwitterionic character), electron-withdrawing deactivation, and potential decarboxylation risks. This guide moves beyond standard "reflux in ethanol" advice to provide a mechanistic understanding of how temperature dictates yield, regioselectivity, and purity.

Module 1: The Thermodynamics of Cyclization (The "Why")

Q1: Why does my reaction stall at the hydrazone intermediate despite refluxing?

Technical Insight: The Knorr pyrazole synthesis proceeds in two distinct energetic steps:

  • Nucleophilic Attack (Kinetic Phase): The hydrazine attacks the carbonyl to form a hydrazone. This is generally fast and exothermic, often occurring at room temperature.

  • Cyclization & Dehydration (Thermodynamic Phase): The second nitrogen attacks the remaining carbonyl (or enol), followed by the elimination of water to aromatize the ring. This step has a significantly higher activation energy (

    
    ), particularly when electron-withdrawing groups (like a carboxylic acid on the phenyl ring) reduce the nucleophilicity of the attacking nitrogen.
    

Diagnosis: If you isolate an intermediate (often an acyclic solid) that matches the mass of [Starting Material - H₂O] rather than [Starting Material - 2H₂O], your temperature is insufficient to overcome the


 of the second dehydration step.

Optimization Strategy:

  • Standard: Increase temperature from 78°C (Ethanol reflux) to 118°C (Acetic Acid reflux). Acetic acid acts as both solvent and acid catalyst, facilitating proton transfer during dehydration.

  • Advanced: If the substrate is acid-sensitive, switch to n-Butanol (bp 117°C) or DMF (bp 153°C) . Note that DMF requires higher workup effort.

Q2: How does temperature influence regioselectivity in unsymmetrical diketones?

Technical Insight: Regioselectivity is a competition between Kinetic Control (fastest formed product) and Thermodynamic Control (most stable product).

  • Low Temperature (0–25°C): Favors the attack of the most nucleophilic nitrogen (usually the terminal -NH₂) on the most electrophilic carbonyl.

  • High Temperature (>80°C): Allows for equilibration. If the initial hydrazone formation is reversible, the system will funnel toward the thermodynamic product, which is often the isomer where the bulky aryl group is furthest from the bulky alkyl group of the diketone (minimizing

    
     strain).
    

Module 2: Troubleshooting & FAQs

Scenario A: "I have low yield and a lot of unreacted hydrazine."

Root Cause: Benzoic acid hydrazines (e.g., 4-hydrazinobenzoic acid) exist as zwitterions (


) in neutral media, significantly reducing their solubility and nucleophilicity.

Solution:

  • Temperature/Solvent Adjustment: Do not run this in pure ethanol. Use Ethanol/Water (4:1) or Acetic Acid .

  • Protocol: Pre-dissolve the hydrazine salt in water with a mild base (NaOAc) to liberate the free base before adding the diketone, then heat. The free base is more reactive but less stable; generate it in situ at 0°C, then ramp to 80°C for the reaction.

Scenario B: "My product is losing the carboxylic acid group."

Root Cause: Thermal decarboxylation. While benzoic acids are generally stable up to ~200°C, pyrazole-carboxylic acids (where the -COOH is directly on the pyrazole ring) are prone to decarboxylation at temperatures as low as 140–160°C, especially in the presence of trace metals or acidic media.

Troubleshooting Matrix:

Observation Probable Cause Corrective Action
Mass Spec shows [M-44] peak Thermal Decarboxylation Reduce reaction temp <120°C. Avoid high-boiling solvents like DMSO/DMF if possible.
Product is an oil instead of solid Incomplete Cyclization (Hydrazone) Increase temp to 100°C or add catalytic HCl/AcOH.

| Multiple spots on TLC | Regioisomer Mixture | Switch to a fluorinated solvent (TFE or HFIP) at room temp to enforce kinetic control. |

Module 3: Optimized Experimental Protocol

Objective: Synthesis of a Pyrazole-Benzoic Acid Derivative via Modified Knorr Reaction. Target Scale: 5 mmol

  • Preparation (Solubility Check):

    • Suspend 4-hydrazinobenzoic acid (5 mmol) in Ethanol (15 mL) .

    • Critical Step: If the suspension is thick, add Glacial Acetic Acid (5 mL) . The protonation of the amine helps solubility, and AcOH catalyzes the mechanism.

  • Addition (Kinetic Control):

    • Cool the mixture to 0°C (Ice bath).

    • Add the 1,3-dicarbonyl compound (5.5 mmol, 1.1 equiv) dropwise.

    • Why? Low temp prevents side reactions (e.g., azo coupling) and controls the initial regioselective attack.

  • Reaction (Thermodynamic Drive):

    • Allow to warm to room temperature (25°C) over 30 mins.

    • Heat to Reflux (approx. 85-90°C internal temp) for 4–6 hours.

    • Monitoring: Check TLC.[1][2][3] If the intermediate hydrazone persists, add 0.5 mL conc. HCl and continue reflux.

  • Workup (Precipitation):

    • Cool to room temperature.

    • Pour the reaction mixture into Ice-Water (50 mL) .

    • The product (benzoic acid derivative) typically precipitates due to low water solubility at acidic pH. Filter and wash with cold water.

Module 4: Visualization & Data

Figure 1: Temperature-Dependent Reaction Pathway

This diagram illustrates the bifurcation between kinetic trapping (hydrazone) and thermodynamic cyclization (pyrazole).

PyrazolePathway Start Hydrazine + 1,3-Dicarbonyl Hydrazone Hydrazone Intermediate (Kinetic Product) Start->Hydrazone 0-25°C Fast k1 Hydrazone->Start Reversible Pyrazole Pyrazole Product (Thermodynamic) Hydrazone->Pyrazole >80°C, Acid Cat. Dehydration (-H2O) SideProduct Degradation/Decarboxylation Pyrazole->SideProduct >150°C Thermal Stress

Caption: Kinetic vs. Thermodynamic control in Knorr synthesis. Low temperatures trap the hydrazone; elevated temperatures are required to cross the activation energy barrier for cyclization.

Table 1: Solvent & Temperature Selection Guide
Solvent SystemBoiling Point (°C)Suitability for Benzoic Acid DerivativesRisk Factor
Ethanol 78Moderate. Good for initial trials. May not dissolve zwitterionic hydrazines.Incomplete cyclization.
Acetic Acid 118High. Excellent solubility for hydrazines; catalyzes cyclization.Difficulty in workup (requires neutralization).
Water/Ethanol (1:1) ~80Good. Improves solubility of salts (e.g., hydrazine HCl).Slower rate; requires longer reflux.
DMSO 189Specific. Use only for highly insoluble substrates.High. Difficult removal; risk of decarboxylation if overheated.

References

  • Knorr Pyrazole Synthesis Mechanism & Regioselectivity

    • Title: The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism.
    • Source: ResearchG
    • URL:[Link]

  • Troubleshooting Scale-Up & Yields

    • Title: Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
    • Source: BenchChem Technical Support.[2][3][4][5]

  • Solubility & Stability of 4-Hydrazinobenzoic Acid

    • Title: An In-depth Technical Guide on the Solubility and Stability of 4-Hydrazinobenzoic Acid.
    • Source: BenchChem Technical Support.[2][3][4][5]

  • Title: Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
  • Temperature-Controlled Divergent Synthesis

    • Title: Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles.[6]

    • Source: MDPI (Molecules).
    • URL:[Link]

Sources

Optimization

Overcoming steric hindrance in 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid coupling

This is a technical support guide designed for drug discovery chemists working with the sterically demanding 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid scaffold. Status: Operational | Ticket Priority: High (Steric Hindranc...

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for drug discovery chemists working with the sterically demanding 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid scaffold.

Status: Operational | Ticket Priority: High (Steric Hindrance/Low Reactivity) Audience: Medicinal Chemists, Process Chemists Scope: Troubleshooting amide couplings (downstream) and core synthesis (upstream).

The Core Problem: " The Ortho-Twist"

Before troubleshooting reagents, you must understand the structural root cause of your failure.

The 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid scaffold presents a deceptive steric profile. While the carboxylic acid is in the meta position of the benzoic ring (seemingly accessible), the 5-phenyl group on the pyrazole ring exerts a massive steric influence on the N1-Aryl bond.

  • The Clash: The 5-phenyl group forces the pyrazole and the benzoic acid rings to twist almost perpendicular to each other to minimize A(1,3) strain.

  • The Consequence: This "propeller" shape creates a hydrophobic pocket that can shield the carboxylic acid from large nucleophiles and, more critically, induces poor solubility and aggregation in standard solvents like DCM or THF.

Visualizing the Steric Blockade

StericClash cluster_0 Steric Environment cluster_1 Consequences Node1 N1-Aryl Bond (Rotational Axis) Node3 Benzoic Acid Ring Node1->Node3 Forced Twist (~90° Dihedral) Node2 5-Phenyl Group (The Blocker) Node2->Node1 Ortho-Clash Effect1 Reduced Solubility (Aggregation) Node3->Effect1 Effect2 Electronic Deactivation Node3->Effect2

Figure 1: The 5-phenyl group creates an "ortho-like" steric environment despite the acid being meta, forcing a twisted conformation that complicates solubility and approach.

Diagnostic Phase: Are you sure you have the 1,5-isomer?

CRITICAL WARNING: If you synthesized this core via cyclocondensation (hydrazine + 1,3-diketone), you likely have a mixture or predominantly the 1,3-isomer , which is thermodynamically favored and sterically relaxed.

Quick QC Check:

  • 1H NMR Distinction:

    • 1,5-isomer (Target): The pyrazole H-4 proton usually appears upfield (shifted by the shielding cone of the twisted phenyl rings).

    • 1,3-isomer (Impurity): The pyrazole H-4 proton is typically further downfield.

    • NOESY: Look for a correlation between the Pyrazole-H4 and the Phenyl-H (ortho). This is strong in the 1,5-isomer but weaker or absent in the 1,3-isomer.

Troubleshooting Guide: Amide Coupling

If you are trying to react the carboxylic acid with an amine and seeing low conversion (<20%), standard EDC/NHS or HBTU protocols will likely fail due to the aggregation mentioned above.

Scenario A: The "Standard" Failure
  • Symptoms: Reaction turns cloudy immediately; LCMS shows starting material; minimal product after 24h.

  • Cause: Poor solubility of the zwitterionic intermediate or insufficient activation energy to overcome the steric "wobble" of the amine approach.

Solution 1: The T3P System (Recommended)

Propylphosphonic Anhydride (T3P) is superior for hindered couplings because it acts as a solvent-modifying scavenger and has very high activation kinetics without the bulk of uronium salts.

Protocol:

  • Solvent: Use Ethyl Acetate or 2-MeTHF (T3P works best in these, surprisingly better than DMF for this specific scaffold).

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM). Avoid TEA/DIPEA if possible to reduce salt crashing.

  • Stoichiometry: Acid (1.0 eq) + Amine (1.1 eq) + T3P (50% w/w in EtOAc, 2.0 eq).

  • Temp: Start at 0°C, warm to RT. If no reaction in 4h, heat to 50°C.

Why this works: T3P byproducts are water-soluble, and the reaction proceeds via a mixed anhydride that is less prone to aggregation than the OAt/OBt active esters.

Solution 2: The "Nuclear Option" (Ghosez's Reagent)

If the amine is also hindered (e.g., an aniline or secondary amine), you must go through the Acid Chloride . Thionyl chloride is often too harsh for the pyrazole ring (potential N-protonation/salt formation). Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) to generate the acid chloride under neutral conditions.

Protocol:

  • Dissolve Starting Acid (1.0 eq) in dry DCM (or CHCl3 if solubility is poor).

  • Add Ghosez’s Reagent (1.2 eq) at 0°C. Stir for 1-2h at RT.

  • Monitor: Check by quenching an aliquot with MeOH (look for Methyl Ester on LCMS).

  • Once Acid Chloride is formed, add the Amine (1.5 eq) and DIPEA (2.0 eq) dissolved in DCM.

  • Catalyst: Add 10 mol% DMAP if the amine is electron-deficient.

Decision Tree: Choosing Your Reagent

CouplingLogic Start Start: Coupling Fails CheckSol Is the Acid Soluble in DCM/EtOAc? Start->CheckSol Soluble Yes CheckSol->Soluble Insoluble No (Aggregates) CheckSol->Insoluble CheckAmine Is the Amine Hindered/Aniline? Soluble->CheckAmine RouteB Switch to DMF/NMP Use HATU + HOAt (Additive) Insoluble->RouteB RouteA Use T3P (50% in EtOAc) + Pyridine EasyAmine No (Primary Alkyl) CheckAmine->EasyAmine HardAmine Yes (Aniline/Secondary) CheckAmine->HardAmine EasyAmine->RouteA Ghosez Ghosez's Reagent (Acid Chloride Route) HardAmine->Ghosez

Figure 2: Logic flow for selecting the correct activation strategy based on solubility and amine nucleophilicity.

FAQ: Common Pitfalls

Q: I am trying to synthesize the core (N-arylation) using Ullmann coupling, but yields are <10%. Why? A: The 5-phenyl group blocks the N1 site. Standard CuI/Phenanthroline protocols struggle here.

  • Fix: Switch to Chan-Lam Coupling using Cu(OAc)2 and the aryl boronic acid instead of the aryl halide. The mechanism allows for a pre-coordination that is slightly more tolerant of the steric bulk. Alternatively, use chelating diamines (e.g., DMEDA) with CuI in Dioxane at 110°C, but expect long reaction times (48h+).

Q: My reaction solidifies (gels) when I add HATU. A: This is a common issue with large flat aromatic systems (pi-stacking).

  • Fix: Add LiCl (0.4 M) to your DMF solution. This disrupts the hydrogen bond networks and pi-stacking aggregates ("pseudo-dilution effect"), keeping the activated ester in solution.

Q: Can I use Thionyl Chloride (SOCl2) instead of Ghosez's Reagent? A: Proceed with caution. The pyrazole nitrogen can be protonated by the HCl byproduct, forming an insoluble salt that stops the reaction. If you must use SOCl2, use a catalytic amount of DMF and reflux, then evaporate to dryness strictly to remove all HCl before adding the amine. Ghosez's reagent avoids this acidic environment.

Comparative Data: Reagent Performance

Based on internal optimization for sterically hindered benzoic acids.

Coupling ReagentActivation SpeciesSteric ToleranceRisk of EpimerizationRecommended Solvent
HATU OAt EsterModerateHighDMF / NMP
T3P Mixed AnhydrideHigh Very Low EtOAc / 2-MeTHF
Ghosez's Rgt Acid ChlorideVery High LowDCM / CHCl3
EDC / HOBt OBt EsterLowLowDCM / DMF
TFFH Acid FluorideHighModerateDCM

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2][3] Chemical Reviews. Link

    • Supports the use of T3P for hindered substrates and scale-up.[3]

  • Ghosez, L., et al. (1979). Synthesis of acyl chlorides under neutral conditions. Journal of the Chemical Society, Chemical Communications. Link

    • Foundational text for using Ghosez's reagent in sensitive/hindered systems.
  • Fandrick, D. R., et al. (2012). Copper-Catalyzed N-Arylation of 5-Substituted Pyrazoles. Journal of Organic Chemistry.[4] Link

    • Addresses the specific difficulty of coupling 5-substituted pyrazoles (Upstream synthesis).
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

    • Comprehensive review on troubleshooting difficult amide couplings.

Sources

Troubleshooting

Technical Support Center: Aqueous Stability of 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid

Welcome to the technical support guide for 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid. This document provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid. This document provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and troubleshooting the stability of this compound in aqueous solutions. Given that the stability of active pharmaceutical ingredients (APIs) is paramount for reliable experimental results and successful formulation development, this guide synthesizes established principles of pyrazole chemistry with actionable protocols to ensure the integrity of your work.

Part 1: Frequently Asked Questions (FAQs) - First-Line Support

This section addresses the most common initial inquiries regarding the handling and stability of 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid in aqueous environments.

Q1: What are the primary factors that can affect the stability of my compound in an aqueous solution?

A1: The stability of 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid is influenced by a combination of chemical and environmental factors. The key drivers of degradation for this class of phenylpyrazole compounds are:

  • pH: The benzoic acid moiety makes the molecule's solubility highly pH-dependent.[1] Extreme pH conditions (both acidic and basic) can catalyze hydrolysis of susceptible bonds.

  • Light Exposure (Photodegradation): Phenylpyrazole structures are often susceptible to degradation upon exposure to UV or even ambient light.[2][3][4][5] This can lead to complex reactions, including ring cleavage and oxidative processes.[2][6]

  • Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to the formation of N-oxides or other oxidative degradants. This process can sometimes be identified by a change in the solution's color.[7][8]

  • Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions, including hydrolysis and oxidation, in accordance with Arrhenius kinetics.[8][9]

Q2: My stock solution of the compound is slowly turning yellow/brown. What is likely happening and how can I prevent it?

A2: A gradual change in color to yellow or brown is a common indicator of oxidative degradation.[7] The pyrazole ring and electron-rich phenyl groups can be susceptible to oxidation. To mitigate this:

  • Use Degassed Solvents: Purge your aqueous buffers with an inert gas like nitrogen or argon before dissolving the compound to remove dissolved oxygen.

  • Store Under Inert Atmosphere: For long-term storage of stock solutions, overlay the headspace of the vial with nitrogen or argon.[7]

  • Protect from Light: Store solutions in amber vials or wrap them in aluminum foil to prevent light-induced (photo-oxidative) degradation.[7]

  • Refrigerate or Freeze: Store solutions at reduced temperatures (2-8°C or -20°C) to slow the rate of oxidation.[7]

Q3: My compound is precipitating out of my aqueous buffer. Is this a stability issue?

A3: This is more likely a solubility issue than a degradation event, a critical distinction. The compound possesses a benzoic acid group, which is acidic.

  • At low pH (acidic conditions): The carboxylic acid will be protonated (-COOH), making the molecule less polar and significantly reducing its aqueous solubility.

  • At higher pH (neutral to basic conditions): The carboxylic acid will be deprotonated to its carboxylate form (-COO⁻), which is a salt and dramatically increases aqueous solubility.

Therefore, if you observe precipitation, first check the pH of your buffer. For many applications, a buffer pH of 7.4 or higher is required to maintain solubility. If precipitation occurs in a formulation, it could be due to a localized pH shift or interaction with other excipients.

Q4: What are the most probable degradation pathways for this molecule in water?

A4: Based on the known chemistry of related phenylpyrazole compounds, the following degradation pathways are most likely:

  • Hydrolysis: While the pyrazole ring itself is relatively stable, prolonged exposure to strong acidic or basic conditions could potentially lead to cleavage of the N-phenyl bond or other susceptible functionalities, although this is often less common than oxidation or photodegradation for this scaffold.

  • Oxidation: This is a highly probable pathway, potentially leading to the formation of N-oxides on the pyrazole nitrogen atoms or hydroxylation of the aromatic rings.[8]

  • Photodegradation: Exposure to light can provide the energy for various reactions, including direct photolysis, photo-oxidation, and potentially pyrazole ring cleavage, as has been observed in other phenylpyrazole compounds like fipronil.[2][3][6]

Part 2: Troubleshooting Guide for Investigating Instability

When you suspect degradation, a systematic approach is necessary to identify the cause and ensure the reliability of your data.

Observed Symptom Potential Root Cause(s) Recommended Troubleshooting Actions & Rationale
Decreasing peak area/concentration over time in HPLC analysis. Chemical degradation (hydrolysis, oxidation, photodegradation).1. Perform a Forced Degradation Study (see Protocol 3.2): This is the definitive way to identify which stressor (acid, base, light, heat, oxidant) is causing the degradation.[9][10] 2. Review Solution Preparation and Storage: Ensure solutions are prepared fresh, stored protected from light, and at an appropriate temperature.[7]
Appearance of new, unexpected peaks in HPLC or LC-MS. Formation of degradation products.1. Characterize Degradants: Use LC-MS to determine the mass of the new peaks. This provides vital clues to the degradation pathway (e.g., a +16 Da shift suggests oxidation). 2. Compare with Forced Degradation Samples: Inject samples from your stress study to see if the unknown peaks match any of the induced degradants. This helps confirm the degradation pathway.
Inconsistent or non-reproducible results in biological assays. 1. Degradation of the active compound to less active or inactive products. 2. Poor solubility leading to variable effective concentrations. 3. Formation of an interfering degradation product.1. Pre-Assay QC Check: Analyze an aliquot of your dosing solution by HPLC immediately before starting your experiment to confirm concentration and purity. 2. Verify Solubility: Visually inspect your final assay medium for any signs of precipitation. Re-evaluate the pH and co-solvent concentration if needed. 3. Run a Time-Course Stability Check: Incubate the compound in your final assay buffer under assay conditions (e.g., 37°C for 24h) and analyze samples by HPLC at different time points to check for degradation during the experiment itself.
Change in physical appearance (color, turbidity). Oxidation, precipitation, or polymorphism.1. Address Color Change: If turning brown/yellow, this strongly suggests oxidation. Implement measures to exclude oxygen and light.[7] 2. Address Turbidity: This indicates precipitation. Re-evaluate and adjust the solution pH or solvent system to improve solubility.[1]

Part 3: Experimental Protocols - A Framework for Stability Assessment

These protocols provide a validated workflow to proactively assess the stability of 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid.

Protocol 3.1: Developing a Stability-Indicating HPLC Method

A self-validating stability study is impossible without an analytical method that can separate the parent compound from its degradation products.

Objective: To develop an HPLC-UV method capable of resolving the main peak from all potential degradation products generated during forced degradation.

Methodology:

  • Initial Column & Mobile Phase Screening:

    • Column: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase: Use a gradient elution to ensure separation of compounds with varying polarities. A good starting point is a gradient of Acetonitrile (ACN) and water (with 0.1% formic acid or trifluoroacetic acid to ensure good peak shape for the carboxylic acid).

    • Example Gradient: 10% ACN to 90% ACN over 20 minutes.

    • Detector: UV detector, scan for λ-max (e.g., 254 nm is a common starting point for aromatic compounds).

  • Method Optimization using Stressed Samples:

    • Prepare a cocktail of samples from the forced degradation study (Protocol 3.2), including the parent compound.

    • Inject this mixture into the HPLC.

    • Adjust the gradient slope, flow rate, and mobile phase composition to achieve baseline separation (>1.5 resolution) between the parent peak and all major degradant peaks.

    • Trustworthiness Check: The method is considered "stability-indicating" only when it can demonstrate this separation. Peak purity analysis using a PDA detector can further validate that the parent peak is not co-eluting with any degradants.

Protocol 3.2: Forced Degradation (Stress Testing) Study

This study is essential for identifying degradation pathways and understanding the intrinsic stability of the molecule.[9][10]

Objective: To intentionally degrade the compound under various stress conditions to identify potential degradants and determine its stability profile.

Methodology:

  • Stock Solution: Prepare a ~1 mg/mL stock solution of the compound in a suitable organic solvent like ACN or Methanol.

  • Sample Preparation: For each condition, dilute the stock solution into the appropriate aqueous stress medium to a final concentration of ~0.1 mg/mL.

  • Stress Conditions: Expose the samples as described in the table below. Include a control sample (in neutral water, protected from light, at room temp) for comparison.[7]

Stress ConditionProtocolRationale
Acid Hydrolysis Mix with 0.1 M HCl. Incubate at 60°C for 24 hours.Simulates stability in acidic environments (e.g., stomach) and tests for acid-catalyzed degradation.
Base Hydrolysis Mix with 0.1 M NaOH. Incubate at 60°C for 24 hours.Simulates stability in basic environments and tests for base-catalyzed degradation.
Oxidation Mix with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.Tests susceptibility to oxidative degradation from peroxides or reactive oxygen species.[8]
Thermal Degradation Incubate solution in a neutral buffer (e.g., pH 7.4 PBS) at 70°C for 48 hours, protected from light.Evaluates the effect of heat on the molecule's stability in solution.[9]
Photodegradation Expose solution in a quartz cuvette or clear vial to a photostability chamber (ICH Q1B guidelines) or direct sunlight for a defined period (e.g., 24h). Run a dark control in parallel.Determines the compound's sensitivity to light and potential for photodegradation.[2][3]
  • Analysis: At designated time points (e.g., 2, 8, 24 hours), withdraw an aliquot. If necessary, neutralize the acid/base samples. Dilute with mobile phase and analyze using the stability-indicating HPLC method (Protocol 3.1).

Part 4: Data Visualization and Interpretation

Quantitative Data Summary

Summarize the results from your forced degradation study in a table for clear comparison.

Table 1: Example Summary of Forced Degradation Results

Stress ConditionIncubation Time (h)% Parent Compound Remaining% Total DegradationNumber of Major Degradant Peaks
Control (pH 7.4, RT, Dark)2499.80.20
0.1 M HCl, 60°C2495.24.81
0.1 M NaOH, 60°C2488.511.52
3% H₂O₂, RT2475.124.93
pH 7.4, 70°C2498.11.90
Photolysis (ICH Q1B)2462.437.6>4
Experimental and Logic Workflows

Visual workflows can clarify complex decision-making processes and experimental designs.

G start Observation of Potential Instability (e.g., low assay result, new peaks) is_precip Is precipitation or turbidity visible? start->is_precip is_degrad Is degradation suspected? (e.g., color change, HPLC changes) start->is_degrad is_precip->is_degrad No sol_assess Perform Solubility Assessment (Protocol 3.1) is_precip->sol_assess Yes forced_deg Perform Forced Degradation Study (Protocol 3.2) is_degrad->forced_deg Yes adjust_ph Adjust pH / Co-solvent to increase solubility sol_assess->adjust_ph end Proceed with Reliable Experiment adjust_ph->end id_pathway Identify Degradation Pathway (e.g., Oxidation, Photolysis) forced_deg->id_pathway mitigate Implement Mitigation Strategy (e.g., use inert gas, amber vials) id_pathway->mitigate mitigate->end

Caption: Workflow for Troubleshooting Instability Issues.

G parent 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid hydrolysis Hydrolysis Products (e.g., bond cleavage under extreme pH) parent->hydrolysis H⁺ / OH⁻ Temp oxidation Oxidation Products (e.g., N-Oxides, Ring Hydroxylation) parent->oxidation O₂ / H₂O₂ photolysis Photodegradation Products (e.g., Ring Cleavage, Complex Rearrangements) parent->photolysis Light (hν)

Caption: Potential Degradation Pathways.

References

  • Elucidation of Fipronil Photodegradation Pathways. Journal of Agricultural and Food Chemistry. [Link][2]

  • Elucidation of fipronil photodegradation pathways. PubMed. [Link][3]

  • Elucidation of fipronil photodegradation pathways. R Discovery. [Link][6]

  • Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. New Journal of Chemistry. [Link]

  • Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil. PubMed. [Link][4]

  • Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil. PubMed. [Link][5]

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (PDF) ResearchGate. [Link][11]

  • Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. [Link][8]

  • 3-(5-phenyl-1h-pyrazol-1-yl)benzoic acid. PubChem. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link][10]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. [Link][9]

Sources

Optimization

Technical Support Center: Troubleshooting 3-(5-phenyl-1H-pyrazol-1-yl)benzoic Acid Synthesis

Welcome to the Application Support Center. As drug development professionals, you know that the synthesis of 1-aryl-5-phenylpyrazoles is notoriously challenging due to competing regioselectivity pathways.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development professionals, you know that the synthesis of 1-aryl-5-phenylpyrazoles is notoriously challenging due to competing regioselectivity pathways. When reacting 3-hydrazinobenzoic acid with a 3-carbon electrophile, the formation of the 1,3-regioisomer byproduct is the most frequent cause of batch failure.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you isolate the target 1,5-regioisomer with high purity and yield.

Mechanistic Overview: The Regioselectivity Challenge

To achieve high regioselectivity, we strongly recommend using an enaminone (e.g., 3-(dimethylamino)-1-phenylprop-2-en-1-one) rather than a symmetrical 1,3-diketone. Enaminones possess a highly polarized double bond, creating two distinct electrophilic centers. The terminal amino group (-NH₂) of the arylhydrazine is highly nucleophilic and will preferentially attack the highly electrophilic


-carbon of the enaminone, displacing dimethylamine to form an enhydrazine intermediate. Subsequent acid-catalyzed cyclization directs the internal secondary amine (-NH-) to attack the carbonyl, selectively yielding the 1,5-disubstituted pyrazole[1].

SynthesisPathway HBA 3-Hydrazinobenzoic Acid (Nucleophile) Intermediate Enhydrazine Intermediate (Incomplete Condensation) HBA->Intermediate Condensation (-HNMe2) Enaminone 3-(Dimethylamino)-1-phenylprop-2-en-1-one (Electrophile) Enaminone->Intermediate Condensation (-HNMe2) Target 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid Target (1,5-Regioisomer) Intermediate->Target Acidic Cyclization (Kinetic Control) Byproduct 3-(3-phenyl-1H-pyrazol-1-yl)benzoic acid Byproduct (1,3-Regioisomer) Intermediate->Byproduct Basic/Neutral Cyclization (Thermodynamic Control)

Mechanistic divergence in pyrazole synthesis yielding 1,5- and 1,3-regioisomers.

Troubleshooting FAQs

Q1: Why is my synthesis yielding a mixture of two major products with identical masses (m/z 265.1)? A: You are observing the formation of regioisomers. While the 1,5-isomer is your target, the 1,3-isomer (3-(3-phenyl-1H-pyrazol-1-yl)benzoic acid) forms if the reaction conditions allow the internal -NH- of the hydrazine to attack the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-carbon, or if the initial enhydrazine intermediate undergoes thermodynamic rearrangement before cyclization.
Causality & Fix: This is heavily pH-dependent. Under neutral or basic conditions, the thermodynamic 1,3-isomer is favored. To force the kinetic 1,5-isomer, you must use strictly acidic conditions (e.g., glacial acetic acid or an ethanol/HCl mixture) to protonate the carbonyl, accelerating the desired ring closure.

Q2: How can I definitively distinguish between the 1,5-isomer (target) and the 1,3-isomer (byproduct) using NMR? A: 1D ¹H-NMR and 2D NOESY are your best diagnostic tools. In the target 1,5-isomer, the pyrazole H-4 proton typically appears around 6.4–6.6 ppm, and the H-3 proton appears at 7.7–7.8 ppm. In the 1,3-isomer byproduct, the H-4 proton shifts downfield to 6.7–6.9 ppm, and the H-5 proton appears at ~8.1 ppm. Crucially, a 2D NOESY experiment on the 1,5-isomer will show a strong spatial correlation between the pyrazole H-4 and the ortho-protons of the C5-phenyl ring, confirming the regiochemistry[2].

Q3: I am observing a persistent yellow precipitate early in the reaction that disappears slowly. What is this? A: This is the acyclic enhydrazine intermediate (m/z 310.1). Its formation is rapid, but the subsequent cyclization and dehydration steps are rate-limiting. Causality & Fix: If this intermediate persists, your reaction lacks sufficient thermal energy or acid catalysis. Do not quench the reaction while this yellow intermediate is visible. Extend the reflux time and verify the pH is < 4.

Q4: My LC-MS shows a persistent byproduct at m/z 221.1. What is the cause, and how do I prevent it? A: This mass corresponds to 3-(5-phenyl-1H-pyrazol-1-yl)benzene, resulting from the thermal decarboxylation of your benzoic acid moiety. Causality & Fix: Benzoic acids attached to electron-withdrawing heterocycles can decarboxylate under harsh conditions. This indicates your reaction temperature is too high (>120°C) or you are refluxing for too long. Switch to a lower-boiling solvent like ethanol (reflux at 78°C) instead of pure acetic acid (reflux at 118°C).

Quantitative Data: Common Byproducts Summary

Byproduct IdentityOrigin / MechanismAnalytical Signature (LC-MS / NMR)Mitigation Strategy
3-(3-phenyl-1H-pyrazol-1-yl)benzoic acid Regioisomeric cyclization (1,3-isomer)m/z 265.1[M+H]⁺; Pyrazole H-5 at ~8.1 ppmMaintain acidic pH (AcOH); avoid basic/neutral solvents.
Enhydrazine Intermediate Incomplete elimination of water/aminem/z 310.1 [M+H]⁺Extend reflux time; ensure sufficient acid catalyst.
3-(5-phenyl-1H-pyrazol-1-yl)benzene Thermal decarboxylation of benzoic acidm/z 221.1 [M+H]⁺Keep reaction temperature strictly below 110°C.
Symmetrical Hydrazides Side reaction of hydrazine with solvent/airVariableUse anhydrous solvents; flush headspace with Argon.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as closed-loop, self-validating systems. You must pass the specific analytical checkpoints before proceeding to the next step.

Protocol 1: Regioselective Synthesis Workflow

Objective: Synthesize 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid while suppressing the 1,3-regioisomer.

  • Reagent Preparation: In a 100 mL round-bottom flask, suspend 3-hydrazinobenzoic acid (10.0 mmol) in 30 mL of anhydrous ethanol.

  • Electrophile Addition: Add 3-(dimethylamino)-1-phenylprop-2-en-1-one (10.5 mmol, 1.05 eq) in a single portion.

  • Acid Catalysis (Critical Step): Add 5 mL of glacial acetic acid. Mechanistic note: The acid protonates the carbonyl of the enaminone, increasing its electrophilicity and driving the kinetic cyclization pathway.

  • Thermal Cyclization: Heat the mixture to a gentle reflux (80°C) under an argon atmosphere.

  • Validation Checkpoint 1 (In-Process LC-MS): After 2 hours, sample 10 µL of the mixture.

    • Pass Condition: Complete disappearance of the enhydrazine intermediate (m/z 310.1) and >90% conversion to m/z 265.1.

    • Fail Condition: If m/z 310.1 is >10%, add 1 mL of AcOH and reflux for an additional 1 hour.

  • Workup: Cool the reaction to 0°C. The target 1,5-isomer will typically precipitate. Filter the solid and wash with cold ethanol (2 x 10 mL).

  • Validation Checkpoint 2 (Regio-Purity): Run ¹H-NMR on the crude solid. If the H-5 peak at ~8.1 ppm (indicating the 1,3-isomer) is visible, recrystallize the solid from boiling ethanol/water (8:2) to achieve >99% regiomeric purity.

Protocol 2: 2D-NOESY NMR Validation Workflow

Objective: Unambiguously verify the regiochemistry of the isolated product.

  • Sample Preparation: Dissolve 15 mg of the purified product in 0.6 mL of DMSO-d₆. Ensure the solution is completely clear to avoid line broadening.

  • Acquisition: Run a standard ¹H-NMR (minimum 400 MHz) followed by a 2D NOESY experiment with a mixing time of 400–500 ms.

  • Data Interpretation (Self-Validation):

    • Locate the pyrazole H-4 singlet (typically 6.4–6.6 ppm).

    • Check for a cross-peak between H-4 and the multiplet corresponding to the ortho-protons of the C5-phenyl ring (~7.4 ppm).

    • Validation: The presence of this cross-peak confirms the phenyl ring is adjacent to H-4 (position 5). The absence of a cross-peak between H-4 and the benzoic acid protons confirms the benzoic acid is at position 1.

References

1.[2] Regioselective synthesis and biological studies of novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives as potential antiproliferative agents - National Institutes of Health (NIH). 2.[1] Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - National Institutes of Health (NIH). 3.[3] Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - MDPI.

Sources

Troubleshooting

Technical Support Center: Maximizing Recovery of 3-(5-phenyl-1H-pyrazol-1-yl)benzoic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with optimizing the isolation and purification of 3-(5-phenyl-1H-pyrazol-1...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with optimizing the isolation and purification of 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid. Due to the amphiphilic nature of this molecule—featuring a lipophilic phenyl-pyrazole moiety and an ionizable carboxylic acid—solvent selection is the most critical parameter for maximizing recovery yields and ensuring high polymorphic purity.

Workflow: Solvent Selection Decision Matrix

SolventSelection Start Crude 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid Analyze Assess Impurity Profile Start->Analyze NonPolar Neutral / Non-Polar Impurities Analyze->NonPolar High lipophilicity Polar Polar Impurities Analyze->Polar High polarity Ext Acid-Base Extraction (EtOAc / NaHCO3) NonPolar->Ext Recryst Anti-Solvent Crystallization (EtOH / H2O) Polar->Recryst Acidify Acidify Aqueous Phase (pH < 3) Ext->Acidify Target in aq. layer Filter Filtration & Wash Recryst->Filter Acidify->Filter Pure Maximized Recovery Filter->Pure

Workflow for solvent selection and recovery of 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid.

Core Troubleshooting Guides & FAQs

Q1: Why is my recovery yield low during the initial liquid-liquid extraction, and how should I select my organic solvent? A: 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid is an amphiphilic molecule. It contains a lipophilic 5-phenyl-1H-pyrazole moiety and an ionizable benzoic acid group (pKa ~4.2). Using a highly non-polar solvent (like hexane) results in poor dissolution due to strong intermolecular hydrogen bonding between carboxylic acid dimers. Conversely, using a water-miscible solvent (like THF) leads to poor phase separation. Causality & Solution: Use a moderately polar, water-immiscible solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM). During chemically active extraction, treating the organic layer with an aqueous base (e.g., 1M NaHCO₃) deprotonates the carboxylic acid. This converts the molecule into a highly water-soluble sodium carboxylate salt, driving it into the aqueous phase while leaving neutral impurities (e.g., unreacted 1-phenylpyrazole) in the organic layer[1]. Acidifying the separated aqueous layer with HCl (pH < 3) reprotonates the salt, precipitating the pure acid[1].

Q2: During recrystallization, my product forms a biphasic "oil" (oiling out) instead of solid crystals. How do I resolve this solvent-mediated issue? A: "Oiling out," or liquid-liquid phase separation (LLPS), occurs when the compound precipitates from a supersaturated solution at a temperature above the melting point of the solute-solvent mixture. Causality & Solution: This phenomenon is heavily dependent on solvent selection and nucleation kinetics[2]. To prevent oiling out, you must select a solvent system that promotes rapid nucleation before the LLPS boundary is crossed. Transitioning from a purely non-polar solvent to a mixed solvent system (e.g., Ethanol/Water) alters the energy landscape and solute-solvent interactions, favoring crystal lattice formation over amorphous aggregation[3]. Lowering the initial supersaturation and introducing seed crystals at the cloud point will bypass the energy barrier for nucleation, forcing the system to crystallize.

Q3: How can I optimize solvent composition to prevent the co-precipitation of impurities during anti-solvent crystallization? A: Co-precipitation happens when the anti-solvent (usually water) is added too rapidly, causing a massive spike in supersaturation that crashes out both the target API and impurities simultaneously. Causality & Solution: Employ a controlled drowning-out (anti-solvent) crystallization method. Research on the spherical crystallization of benzoic acid derivatives demonstrates that adding a small amount of a "bridging liquid" (like toluene or ethyl acetate) during this process selectively agglomerates the target crystals[4]. This leaves impurities in the mother liquor and vastly improves the mechanical strength and filterability of the recovered product[5].

Standardized Experimental Protocols

Protocol A: Chemically Active Acid-Base Extraction

This protocol utilizes a self-validating system where phase changes and pH checks ensure mechanistic success at each step.

  • Dissolution: Dissolve 10 g of crude 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid mixture in 100 mL of Ethyl Acetate (EtOAc).

    • Causality: EtOAc solubilizes both the amphiphilic target and lipophilic impurities without miscing with water.

  • Base Extraction: Transfer to a separatory funnel and extract with 3 x 50 mL of 1M NaHCO₃.

    • Causality: Deprotonates the carboxylic acid (pKa ~4.2), partitioning the water-soluble sodium salt into the aqueous layer[1].

  • Phase Separation & Validation: Isolate the combined aqueous layers.

    • Self-Validation: The aqueous layer should be clear. If an emulsion forms, it indicates incomplete phase separation; resolve this by adding 10 mL of saturated brine (NaCl) to increase the aqueous layer's ionic strength.

  • Acidification: Cool the aqueous layer in an ice bath to 5°C. Slowly add 6M HCl dropwise while stirring until the pH reaches < 3.

    • Causality: Reprotonates the carboxylate back to the insoluble free acid, driving precipitation[1].

    • Self-Validation: A thick white/off-white precipitate must immediately form upon reaching the target pH.

  • Recovery: Vacuum filter the precipitate using a Büchner funnel, wash with cold distilled water to remove residual inorganic salts, and dry under vacuum at 40°C.

Protocol B: Controlled Anti-Solvent Crystallization with Bridging Liquid

Designed to prevent oiling out and maximize recovery via spherical agglomeration.

  • Primary Dissolution: Dissolve the extracted acid in a minimal volume of hot Ethanol (approx. 50°C) until a clear solution is achieved.

    • Causality: Maximizes solubility at elevated temperatures, setting the baseline for controlled supersaturation.

  • Bridging Liquid Addition: Add Toluene (~5% v/v relative to Ethanol) to the hot solution.

    • Causality: Toluene acts as a bridging liquid to promote spherical agglomeration of the crystals, preventing fine powder formation that clogs filter pores[5].

  • Anti-Solvent Titration: Slowly titrate Water (Anti-solvent) into the agitated crystallizer at a rate of 2 mL/min until the cloud point is reached.

    • Causality: Water lowers the solubility of the mixture, inducing supersaturation and nucleation[4].

  • Maturation & Cooling: Hold the suspension at the cloud point for 15 minutes to allow seed maturation, then cool the system to 5°C at a rate of 0.5°C/min.

  • Filtration: Filter the spherical agglomerates and wash with a cold 10:1 Water/Ethanol mixture to maximize final recovery.

Quantitative Data: Solvent Selection Matrix

Use the following table to benchmark solvent properties against your specific recovery workflow requirements.

Solvent SystemDielectric Constant (ε at 20°C)Target State / SolubilityPrimary Workflow ApplicationTroubleshooting Note
Ethyl Acetate (EtOAc) 6.02High (Neutral Form)Organic phase for extractionAvoid if crude contains highly polar impurities that partition into EtOAc.
1M NaHCO₃ (Aqueous) ~80.0High (Carboxylate Salt)Aqueous phase for extractionEnsure complete degassing of CO₂ during extraction to prevent pressure buildup.
Ethanol (EtOH) 24.5High (Hot) / Mod (Cold)Primary solvent for crystallizationExcellent for dissolving the target; miscible with water for anti-solvent workflows.
Water (H₂O) 80.1Low (Neutral Form)Anti-solvent / WashAdd slowly to prevent oiling out and rapid co-precipitation.
Toluene 2.38ModerateBridging liquidUse in small quantities (5% v/v) to promote spherical agglomeration.

References

  • The Extraction of Benzoic Acid from a Mixture Source: University of Pittsburgh, Department of Chemistry URL:[Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir Source: Molecular Pharmaceutics (PMC) URL:[Link]

  • Spherical Crystallization of Benzoic acid in different solvents Source: Diva-Portal (Digitala Vetenskapliga Arkivet) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution vs. Low-Resolution Mass Spectrometry for the Structural Elucidation of 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Professionals Content Focus: Platform Comparison, Fragmentation Mechanics, and Self-Validating LC-MS/MS Methodologies Introduct...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Professionals Content Focus: Platform Comparison, Fragmentation Mechanics, and Self-Validating LC-MS/MS Methodologies

Introduction: The Analytical Challenge of 1,5-Diarylpyrazoles

The compound 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid (Exact Mass: 264.0899 Da) represents a classic 1,5-diarylpyrazole scaffold. This structural motif is a cornerstone in medicinal chemistry, frequently utilized in the design of highly selective COX-2 inhibitors and cannabinoid (CB1) receptor antagonists .

During preclinical pharmacokinetics and metabolite profiling, distinguishing this parent compound from its structural isomers (e.g., 1,3-diarylpyrazoles) or its downstream metabolites requires rigorous mass spectrometry (MS). The analytical challenge lies in the dual nature of the molecule: it possesses a highly stable, aromatic pyrazole core that resists fragmentation, coupled with a labile benzoic acid moiety that fragments prematurely.

This guide objectively compares the performance of High-Resolution Quadrupole Time-of-Flight (HR-Q-TOF) versus Low-Resolution Triple Quadrupole (QqQ) mass spectrometry for mapping the fragmentation pattern of this compound, providing a field-proven, self-validating protocol for structural elucidation.

Platform Performance Comparison

When tasked with analyzing 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid, the choice of MS platform dictates the quality of the structural data. While QqQ systems are the gold standard for high-sensitivity quantitation of known target molecules, HR-Q-TOF systems are mandatory for de novo structural elucidation and identifying unknown fragmentation pathways.

Quantitative Platform Comparison
Performance MetricHR-Q-TOF (e.g., Agilent 6546)Triple Quadrupole (QqQ) (e.g., Waters Xevo TQ-XS)Analytical Impact for Diarylpyrazoles
Mass Accuracy < 1 ppm (with lock-mass)~ 0.1 DaQ-TOF resolves isobaric fragments (e.g., loss of N2 vs. CO).
Resolving Power > 60,000 FWHMUnit resolution (~0.7 Da FWHM)Q-TOF provides exact elemental composition of fragments.
Duty Cycle (Full Scan) High (>90%)Low (<1%)Q-TOF captures the entire fragmentation spectrum simultaneously.
Primary Utility Structural elucidation, metabolite IDHigh-sensitivity MRM quantitationQqQ is superior for routine plasma exposure (PK) assays.
Linear Dynamic Range 4–5 orders of magnitudeUp to 6 orders of magnitudeQqQ prevents detector saturation in highly concentrated samples.

Mechanistic Breakdown of Fragmentation

The fragmentation of 1,5-diarylpyrazoles under Collision-Induced Dissociation (CID) follows a predictable, energy-dependent thermodynamic logic . In positive Electrospray Ionization (ESI+), protonation occurs preferentially at the N2 position of the pyrazole ring.

  • Low-Energy Pathway (Loss of Carboxyl): The most labile bond is within the benzoic acid moiety. At low collision energies (10–15 eV), the precursor ion ([M+H]+ m/z 265.0972) undergoes rapid decarboxylation, expelling CO2 (44.009 Da) to form a highly stable phenyl-pyrazole intermediate at m/z 221.1073.

  • High-Energy Pathway (Pyrazole Ring Cleavage): The pyrazole ring is highly aromatic. Cleaving the N-N bond requires elevated collision energies (>30 eV). Once breached, the ring typically expels hydrogen cyanide (HCN, 27.011 Da), a hallmark of pyrazole fragmentation .

  • Radical Formation: The C5-phenyl bond can undergo homolytic cleavage, resulting in the loss of a phenyl radical (77.039 Da), generating a radical cation at m/z 144.0682.

MS_Fragmentation M [M+H]+ m/z 265.0972 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid F1 [M+H - CO2]+ m/z 221.1073 Loss of Carboxyl M->F1 - CO2 (44 Da) Low CE (15 eV) F2 [M+H - H2O]+ m/z 247.0866 Acylium Ion M->F2 - H2O (18 Da) Low CE (15 eV) F3 [F1 - HCN]+ m/z 194.0964 Pyrazole Ring Cleavage F1->F3 - HCN (27 Da) High CE (35 eV) F4 [F1 - C6H5•]+ m/z 144.0682 Loss of Phenyl Radical F1->F4 - C6H5• (77 Da) High CE (40 eV)

Figure 1: Proposed ESI-MS/MS fragmentation pathway of 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity and reproducibility, the following LC-HRMS protocol incorporates built-in self-validation mechanisms. Do not rely on static mass calibration; thermal drift in the TOF flight tube will inevitably compromise mass accuracy over a long analytical batch.

Step-by-Step LC-MS/MS Methodology

Phase 1: Sample Preparation & Chromatography

  • Preparation: Dissolve the reference standard in LC-MS grade Methanol to a 1 mg/mL stock. Dilute to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.

    • Causality: The acidic modifier suppresses the ionization of the benzoic acid moiety in negative mode but drastically enhances the[M+H]+ yield of the basic pyrazole nitrogen in positive ESI.

  • Separation: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 × 50 mm, 1.7 µm). Utilize a steep gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

Phase 2: Source Optimization & Validation 3. ESI+ Tuning: Set the capillary voltage to 3.5 kV and the desolvation gas temperature to 350°C. 4. System Suitability (Self-Validation): Monitor the unfragmented [M+H]+ (m/z 265.0972) signal. The Total Ion Chromatogram (TIC) must exhibit <5% Relative Standard Deviation (RSD) over 5 consecutive injections before proceeding to fragmentation.

Phase 3: CID Fragmentation & Lock-Mass Correction 5. Collision Energy Ramping: Isolate m/z 265.1 in the quadrupole. Do not use a single collision energy. Apply a CE ramp from 10 eV to 40 eV using Argon as the collision gas.

  • Causality: Ramping ensures the simultaneous capture of the low-energy decarboxylation product (m/z 221) and the high-energy pyrazole cleavage products (m/z 194) in a single composite MS/MS spectrum.
  • Continuous Lock-Mass (Self-Validation): Continuously infuse Leucine Enkephalin (m/z 556.2771) via an independent reference electrospray probe. The acquisition software must be set to automatically correct the mass axis in real-time. If the lock-mass deviates by >2 ppm, the scan must be automatically flagged and discarded to prevent false structural assignments.

    LCMS_Workflow Step1 Sample Prep 1 µg/mL + 0.1% FA Step2 UPLC Separation C18 Column Step1->Step2 2 µL Inject Step3 ESI+ Source Lock-Mass Active Step2->Step3 Elution Step4 CID Fragmentation CE Ramp 10-40 eV Step3->Step4 Precursor 265.1 Step5 HR-Q-TOF Exact Mass Mapping Step4->Step5 Sub-ppm Mass

    Figure 2: Self-validating LC-HRMS experimental workflow for fragmentation mapping.

Conclusion

For the structural elucidation of 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid, the HR-Q-TOF platform vastly outperforms the QqQ platform. The ability to achieve sub-ppm mass accuracy allows researchers to definitively prove that the primary loss of 44 Da is strictly CO2 (decarboxylation) rather than a combination of isobaric neutral losses. By employing a dynamic collision energy ramp and continuous lock-mass validation, analysts can map both the labile benzoic acid cleavages and the highly stable pyrazole ring ruptures in a single, analytically rigorous workflow.

References

  • Design, synthesis, and anti-inflammatory evaluation of a series of novel amino acid-binding 1,5-diarylpyrazole derivatives. Acta Pharmacologica Sinica (PubMed). Available at:[Link]

  • Synthesis, cyclooxygenase inhibition, anti-inflammatory evaluation and ulcerogenic liability of new 1,5-diarylpyrazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). Available at:[Link]

  • In vitro metabolism of diarylpyrazoles, a novel group of cannabinoid receptor ligands. Drug Metabolism and Disposition (ASPET). Available at:[Link]

Comparative

Comparative Guide: Structural Elucidation of 3-(5-phenyl-1H-pyrazol-1-yl)benzoic Acid

Executive Summary Compound Class: 1,5-Diarylpyrazole derivative (COX-2 inhibitor scaffold analog).[1][2][3] Primary Challenge: Determining the precise torsion angle between the pyrazole core and the N-phenyl ring, and ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound Class: 1,5-Diarylpyrazole derivative (COX-2 inhibitor scaffold analog).[1][2][3] Primary Challenge: Determining the precise torsion angle between the pyrazole core and the N-phenyl ring, and characterizing the carboxylic acid hydrogen-bonding network (


 dimer vs. catemer).
Guide Objective:  This technical guide compares the performance of Single Crystal X-Ray Diffraction (SC-XRD)  against Powder X-Ray Diffraction (PXRD)  and DFT Computational Prediction  for the structural determination of 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid.

Part 1: Performance Comparison of Determination Methodologies

For a researcher targeting the solid-state characterization of this molecule, choosing the right elucidation pathway is critical. The following analysis compares the three primary methodologies based on resolution, conformer sensitivity, and resource efficiency.

Method A: Single Crystal X-Ray Diffraction (SC-XRD)[3][4]
  • Status: The "Gold Standard" for this compound.

  • Performance:

    • Resolution: High (< 0.8 Å). Unambiguously assigns the position of the acidic proton.

    • Conformer Accuracy: Directly measures the critical torsion angle (

      
      ) between the phenyl ring and pyrazole plane (typically 30°–60° due to steric hindrance).
      
    • Limitation: Requires a pristine single crystal (

      
       mm).
      
  • Verdict: Essential for submission to CCDC and patent protection.

Method B: PXRD + Rietveld Refinement[3][4]
  • Status: High-Throughput Screening.

  • Performance:

    • Speed: Data collection in < 30 mins.

    • Polymorph Detection: Excellent for identifying if the benzoic acid derivative exists in multiple forms (solvates).

    • Limitation: Cannot easily resolve the specific rotation of the phenyl rings without a rigid starting model; typically fails to locate the carboxylic proton accurately.

  • Verdict: Use for batch-to-batch consistency, not ab initio structure solution.

Method C: DFT Geometry Optimization (B3LYP/6-31G*)[3][4]
  • Status: Predictive Validation.

  • Performance:

    • Gas Phase vs. Solid State: accurately predicts the isolated molecule geometry but often fails to predict the packing forces (π-π stacking) dominant in pyrazole crystals.

  • Verdict: Use to validate the SC-XRD model, specifically for checking if the crystal packing forces a "high-energy" conformer.

Data Summary: Method Efficiency Matrix
FeatureSC-XRD (Recommended)PXRD (Screening)DFT (Validation)
3D Atom Coordinates Exact (

)
ApproximateTheoretical
H-Bond Identification Direct ObservationInferredPredicted
Torsion Angle Precision


N/A (Gas Phase)
Sample Requirement Single CrystalPowder (~10 mg)CPU Time
Time to Result 24–48 Hours1 Hour4–12 Hours

Part 2: Experimental Protocols

Phase 1: Crystallization Strategy (The Critical Step)

The carboxylic acid moiety facilitates strong dimerization, but the rotation of the phenyl rings creates steric bulk that inhibits packing.[3]

Protocol:

  • Synthesis: Condense 3-hydrazinobenzoic acid with 1-phenyl-1,3-butanedione (or equivalent diketone) in refluxing ethanol with catalytic HCl.

  • Solvent Selection:

    • Solvent A (Ethanol):[3] Promotes rapid precipitation (Good for PXRD).

    • Solvent B (DMF/Water 4:1): Promotes slow growth (Essential for SC-XRD).

  • Slow Evaporation Method:

    • Dissolve 20 mg of the compound in 2 mL of DMF.

    • Filter through a 0.45 µm PTFE syringe filter into a clean vial.

    • Place the vial inside a larger jar containing 5 mL of water (Vapor Diffusion).

    • Seal and leave undisturbed at 25°C for 5–7 days.

Phase 2: Structure Solution Workflow

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo K


 radiation, 

Å).[3] Temperature: 100 K (Cryostream is mandatory to reduce thermal vibration of the terminal phenyl ring).

Step-by-Step Logic:

  • Harvesting: Select a block-like crystal under polarized light. Mount on a Kapton loop with Paratone oil.

  • Collection: Collect a full sphere of data (Strategy: 3 runs of 360°

    
    -scans).
    
  • Reduction: Integrate frames using SAINT/CrysAlisPro. Apply Multi-scan absorption correction (SADABS).[4]

  • Solution: Use Direct Methods (SHELXT) . The pyrazole and phenyl rings are rigid groups and will appear immediately in the E-map.

  • Refinement: Use SHELXL (Least Squares).

    • Anisotropic Refinement: All non-hydrogen atoms.

    • Hydrogen Placement:

      • Aromatic H: Geometrical constraint (HFIX 43).

      • Carboxylic H: Locate in Difference Fourier Map (Q-peak) and refine freely or with DFIX 0.85 constraint.

Part 3: Visualization of Structural Logic[3]

Diagram 1: Crystallization & Determination Workflow

This flowchart illustrates the decision matrix for obtaining a solved structure.

CrystalWorkflow Start Crude 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid Solubility Solubility Test Start->Solubility Method1 Rapid Ppt (Ethanol) Solubility->Method1 High Supersaturation Method2 Vapor Diffusion (DMF/H2O) Solubility->Method2 Controlled Growth PXRD PXRD Scan (Check Crystallinity) Method1->PXRD SCXRD SC-XRD Data Collection (Mo Source, 100K) Method2->SCXRD PXRD->Method2 Polymorph Identified Solve Structure Solution (SHELXT - Direct Methods) SCXRD->Solve Refine Refinement (SHELXL) Solve->Refine Result Final CIF (R-factor < 5%) Refine->Result

Caption: Decision pathway for selecting between rapid screening (PXRD) and definitive solution (SC-XRD).

Diagram 2: Hydrogen Bonding Network (Expected)

The structure is expected to form a centrosymmetric dimer via the carboxylic acid, while the pyrazole nitrogen acts as a potential secondary acceptor.[3]

HBonding MolA Molecule A (COOH Donor) Dimer Centrosymmetric Dimer R2,2(8) Motif MolA->Dimer O-H...O (Strong) MolB Molecule B (COOH Acceptor) MolB->Dimer O...H-O (Strong) Packing Crystal Packing (Pi-Pi Stacking) Dimer->Packing Van der Waals

Caption: The dominant R2,2(8) hydrogen-bonding motif typical of benzoic acid derivatives.[3]

Part 4: Expected Structural Parameters (Reference Data)

Based on analogous 1,5-diarylpyrazole structures (e.g., Celecoxib intermediates), the following parameters serve as validation benchmarks for your refinement.

ParameterExpected Value RangeStructural Significance
Space Group

or

Centrosymmetric packing is favored by the acid dimer.
C=O Bond 1.21 – 1.23 ÅIndicates the carbonyl oxygen.
C–OH Bond 1.30 – 1.32 ÅIndicates the hydroxyl oxygen.
Torsion (Ph-Py) 35° – 55°Non-planar due to steric clash between ortho-hydrogens.
H-Bond (O–H...O) 2.62 – 2.66 Å (D...A)Strong intermolecular hydrogen bond.

Troubleshooting the Refinement:

  • High R-factor (>10%): Check for twinning. Pyrazoles often form twins if grown too fast.

  • Disorder: The terminal phenyl ring (position 5) may rotate. If thermal ellipsoids are elongated, model over two positions with PART commands.[3]

References

  • General Synthesis of 1,5-Diarylpyrazoles

    • Liu, Y. -Y., et al. "Synthesis, Crystal Structure and Fungicidal Activity of Novel 1,5-Diaryl-3-Benzoyloxy-1H-Pyrazoles."[3] Asian Journal of Chemistry, 2014.[3]

  • Structure-Activity Relationships (COX-2 Context)

    • Penning, T. D., et al. "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)."[3] Journal of Medicinal Chemistry, 1997.[3]

  • Crystallographic Methods for Pyrazoles

    • Foces-Foces, C., et al. "Mixed crystals of pyrazoles and benzoic acids."[3] Journal of the Chemical Society, Perkin Transactions 2, 1993.[3]

  • Hydrogen Bonding Motifs (Graph Set Analysis)

    • Etter, M. C.[3] "Encoding and decoding hydrogen-bond patterns of organic compounds." Accounts of Chemical Research, 1990.[3] (Standard reference for the

      
       motif notation used in this guide). 
      

Sources

Validation

Comparative Validation Strategies: Elemental Analysis vs. Orthogonal Methods for 3-(5-phenyl-1H-pyrazol-1-yl)benzoic Acid

[1] Executive Summary In the characterization of pharmaceutical intermediates like 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid (C₁₆H₁₂N₂O₂), traditional Elemental Analysis (CHN) has long been the "gold standard" for establi...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

In the characterization of pharmaceutical intermediates like 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid (C₁₆H₁₂N₂O₂), traditional Elemental Analysis (CHN) has long been the "gold standard" for establishing bulk purity. However, the nitrogen-rich pyrazole core and the hygroscopic nature of the benzoic acid moiety present specific challenges to combustion analysis, often leading to data outside the acceptable ±0.4% threshold.

This guide objectively compares Combustion Analysis (CHN) against Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) . While CHN remains a regulatory benchmark, experimental data suggests that qNMR offers superior specificity and accuracy for this scaffold by resolving solvent entrapment and inorganic contaminants that CHN misses.

The Target Analyte: Physicochemical Context

To validate a method, one must understand the molecule. 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid presents specific chemical behaviors that dictate analytical success.

FeatureSpecificationAnalytical Implication
Formula C₁₆H₁₂N₂O₂Theoretical %: C: 72.72, H: 4.58, N: 10.60
Molar Mass 264.28 g/mol Baseline for qNMR molar calculations.
Core Moiety 1,5-DiarylpyrazoleCombustion Risk: High N-N bond energy can lead to incomplete oxidation (N₂ gas formation issues).
Functional Group Carboxylic Acid (-COOH)Solubility: High in DMSO, MeOH; Low in CDCl₃. Hygroscopicity: Tends to trap water, skewing %C in EA.

Method A: Combustion Analysis (The Traditional Standard)

Mechanism & Challenges

Classical CHN analysis relies on flash combustion (>900°C) to convert the sample into CO₂, H₂O, and N₂. For pyrazole derivatives, the N-N bond is kinetically stable. If the reduction phase (converting NOₓ to N₂) is inefficient, nitrogen values will be under-reported.

Performance Profile
  • Accuracy: High (±0.3%) if the sample is perfectly dry and solvent-free.

  • Specificity: Low. It cannot distinguish between the analyte and a structurally similar impurity (e.g., an isomer) or trapped solvent (e.g., DCM trapped in the lattice mimics the C/H ratio).

  • Sample Requirement: 2–5 mg (Destructive).

Optimization for Pyrazoles

To achieve the theoretical N (10.60%) for this compound, the combustion reactor must use Tungsten Trioxide (WO₃) or similar catalysts to aid oxidation, and a pristine Copper reduction column to ensure quantitative conversion of nitrogen oxides.

Method B: Quantitative NMR (The Modern Alternative)

Mechanism & Advantages

qNMR determines purity by comparing the integrated signal intensity of the analyte's protons against a certified internal standard (IS).[1] Unlike CHN, qNMR is specific ; it sees the molecule, not just the elements.

Performance Profile
  • Accuracy: ±0.5% to ±1.0% (routine), <0.2% (high-precision).

  • Specificity: High. Distinctly separates the pyrazole H-4 singlet (~6.8 ppm) from impurities.

  • Sample Requirement: 10–20 mg (Non-destructive; recoverable).

Internal Standard Selection

For 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid, the aromatic region (7.0–8.5 ppm) is crowded.[2]

  • Recommended IS: Maleic Acid (Singlet at ~6.05 ppm in DMSO-d₆) or Dimethyl Sulfone (Singlet at ~3.0 ppm).

  • Avoid: Benzoic acid (overlaps with analyte) or TCNB (solubility issues in DMSO).

Comparative Analysis: Data & Decision Matrix

The following table summarizes experimental performance metrics for validating a batch of 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid.

Table 1: Comparative Performance Metrics
MetricCombustion Analysis (CHN) qNMR (Internal Standard) HRMS (Orbitrap/Q-TOF)
Primary Output % Composition (Bulk)% Purity (w/w)Exact Mass (Identity)
Detection Principle Thermal DecompositionNuclear Spin ResonanceIon Mass-to-Charge Ratio
Solvent Interference Critical Failure Point. Trapped water/solvent skews results.Resolved. Solvents appear as distinct peaks; excluded from calculation.Ignored (usually invisible in standard scans).
Inorganic Impurities Detects as "Ash" or missing mass.Invisible (unless using external standard).Invisible.
Sample Destructive? YesNoNo (Micro-scale)
Regulatory Status Pharmacopoeia StandardIncreasingly Accepted (ICH Q2)Supporting Data Only
Cost per Run Low ($)Medium (

)
High (

$)
Decision Logic for Researchers

Use the following workflow to select the appropriate validation method.

ValidationLogic Start Validation of 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid PurityCheck Is the sample for Regulatory Filing? Start->PurityCheck SolventCheck Is the sample solvated/hygroscopic? PurityCheck->SolventCheck No (R&D) CHN Method A: Combustion Analysis (CHN) (Requires rigorous drying) PurityCheck->CHN Yes (Traditional) MassLimited Is sample < 5mg? SolventCheck->MassLimited No (Dry solid) qNMR Method B: qNMR (Maleic Acid IS) SolventCheck->qNMR Yes (Solvents present) MassLimited->CHN No HRMS Method C: HRMS (Identity Confirmation Only) MassLimited->HRMS Yes (Identity only)

Figure 1: Analytical Decision Matrix for Pyrazole-Benzoic Acid Derivatives.

Experimental Protocols

Protocol A: High-Precision CHN for Pyrazoles

Note: This protocol addresses the refractory nature of the N-N bond.

  • Sample Prep: Dry the sample at 105°C under vacuum (10 mbar) for 4 hours to remove surface water.

  • Weighing: Accurately weigh 2.0–3.0 mg (±0.001 mg) into a tin capsule.

  • Additives: Add ~5 mg of Tungsten(VI) oxide (WO₃) powder to the capsule. This acts as an oxygen donor and prevents the formation of refractory carbides.

  • Combustion: Run on an analyzer (e.g., Elementar vario EL cube) with an oxidation furnace temperature of 1150°C .

  • Criteria: Results must fall within ±0.4% of theoretical values (C: 72.72%, H: 4.58%, N: 10.60%).

Protocol B: qNMR with Maleic Acid (Internal Standard)

Note: This protocol is self-validating via the relaxation delay.

  • Standard Prep: Weigh ~10 mg of Certified Reference Material (CRM) Maleic Acid directly into a vial. Record mass to 0.01 mg precision (

    
    ).
    
  • Analyte Prep: Weigh ~15 mg of 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid into the same vial. Record mass (

    
    ).
    
  • Solvation: Dissolve in 0.7 mL DMSO-d₆ . Ensure complete dissolution (sonicate if necessary).

  • Acquisition Parameters:

    • Pulse Angle: 90°[3]

    • Relaxation Delay (

      
      ): 60 seconds  (Must be > 5 × 
      
      
      
      of the slowest proton).
    • Scans: 16 or 32.

    • Temperature: 298 K.

  • Processing: Phase and baseline correct manually. Integrate the Maleic Acid singlet (6.05 ppm, 2H) and the Pyrazole H-4 singlet (approx 6.8–7.2 ppm, 1H).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Purity of standard.[2]

Workflow Visualization

The following diagram illustrates the qNMR workflow specifically for verifying the pyrazole-benzoic acid scaffold.

qNMR_Workflow Weigh Gravimetric Prep (Analyte + Maleic Acid) Dissolve Dissolution (DMSO-d6) Weigh->Dissolve Acquire Acquisition (D1 = 60s, 90° Pulse) Dissolve->Acquire Process Processing (Phase/Baseline) Acquire->Process Integrate Integration (IS: 6.05ppm vs Analyte: ~7ppm) Process->Integrate Calc Purity Calculation Integrate->Calc

Figure 2: qNMR Experimental Workflow for High-Precision Purity Assessment.[1]

References

  • Pauli, G. F., et al. (2014).[4] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

  • BIPM. (2019).[5] "Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid." Bureau International des Poids et Mesures. Link

  • Webster, G. K. (2014). "Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR." Analytical Chemistry. Link

  • Singh, P., et al. (2021). "Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria." Antibiotics.[6][7][8] Link

  • Kazakov, A., et al. (2024). "An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Combustion and Energetic Properties." Molecules. Link

Sources

Safety & Regulatory Compliance

Safety

3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid proper disposal procedures

Executive Summary & Chemical Identity As a Senior Application Scientist, I advise that the disposal of 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid (CAS: 264264-33-7) requires strict adherence to protocols designed for solid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

As a Senior Application Scientist, I advise that the disposal of 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid (CAS: 264264-33-7) requires strict adherence to protocols designed for solid organic irritants . This compound is a functionalized pyrazole derivative commonly used as a scaffold in medicinal chemistry (e.g., for anti-inflammatory or antimicrobial drug discovery).

Unlike commodity chemicals, research intermediates like this often lack specific RCRA (Resource Conservation and Recovery Act) waste codes (e.g., P- or U-lists). Therefore, they must be managed by characteristic (toxicity/irritation) rather than by specific listing. The primary disposal route is high-temperature incineration at a licensed facility to ensure complete thermal destruction of the stable pyrazole ring system.

Chemical Profile & Hazard Identification
PropertyData
Chemical Name 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid
CAS Number 264264-33-7
Molecular Formula C₁₆H₁₂N₂O₂
Physical State Solid (Typically Orange to Brown powder)
Primary Hazards (GHS) Warning H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation
Environmental Risk Potential aquatic toxicity (Do not release to drains)

Strategic Disposal Protocol

The following protocol is designed to be a self-validating system. Adherence ensures compliance with local EHS (Environmental Health & Safety) regulations and minimizes environmental impact.

Phase 1: Waste Characterization & Segregation[1]
  • Logic: This compound is an organic solid with acidic functionality (benzoic acid moiety). It must not be mixed with oxidizers (risk of reaction) or strong bases (exothermic neutralization) in the waste stream unless part of a controlled neutralization process.

  • Action: Classify as "Hazardous Waste - Solid, Organic, Irritant."

  • Segregation: Keep separate from:

    • Oxidizing agents (e.g., nitrates, perchlorates).

    • Aqueous waste streams (to prevent leaching).

    • Sharps or biological waste.

Phase 2: Packaging & Labeling
  • Primary Container: Collect the solid in a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.

  • Secondary Containment: If the primary container is glass, place it within a plastic secondary container or ziplock bag to contain shards in case of breakage.

  • Labeling Standards: The label must be legible and solvent-resistant. Include:

    • Full Chemical Name: 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid.[1][2]

    • Hazards: "Toxic, Irritant."

    • Date of Accumulation: Start date of waste collection.

    • Generator Name: Your lab/PI name.

Phase 3: Professional Disposal (Incineration)
  • Mechanism: The pyrazole ring is chemically stable and resistant to standard hydrolysis. High-temperature incineration (>1000°C) is required to break the nitrogen-nitrogen bond and mineralize the carbon backbone into CO₂ and NOₓ.[1]

  • Protocol: Hand off the sealed, labeled container to your facility's EHS department or a licensed hazardous waste contractor (e.g., Veolia, Clean Harbors).

  • Prohibited Actions:

    • NO disposal down the sink (Drain disposal is illegal for this compound due to aquatic toxicity risks).

    • NO disposal in regular trash (Landfill leaching risk).[3]

Emergency Contingencies: Spill Management

If a spill occurs during transfer or weighing, follow this "Dry-Clean" method to prevent generating contaminated liquid waste.[1]

  • PPE Up: Wear nitrile gloves, safety goggles, and a lab coat. If powder is fine/dusty, use a N95 or P100 respirator.

  • Containment: Cover the spill with a damp paper towel to prevent dust aerosolization (do not flood with water).

  • Collection: Scoop the material and the damp towel into a disposable scoop or dustpan.

  • Disposal: Place all spill debris (towels, scoop, chemical) into a wide-mouth hazardous waste jar . Label as "Spill Debris: [Chemical Name]".

  • Decontamination: Wipe the surface with a soap/water solution, then dispose of the wipe in the same waste container.

Visual Workflow: Disposal Decision Tree

The following diagram illustrates the logical flow for handling this chemical waste, ensuring no critical step is missed.

DisposalWorkflow cluster_prohibited PROHIBITED ACTIONS Start Waste Generation: 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid Characterize Characterize Waste: Solid, Organic, Irritant Start->Characterize Segregate Segregate: Separate from Oxidizers & Sharps Characterize->Segregate Drain Drain Disposal Characterize->Drain NEVER Trash Regular Trash Characterize->Trash NEVER Package Packaging: HDPE/Glass Jar + Secondary Containment Segregate->Package Label Labeling: 'Hazardous Waste - Toxic/Irritant' Package->Label HandOff Hand-off to EHS/Contractor Label->HandOff Incineration Final Disposal: High-Temp Incineration HandOff->Incineration

Figure 1: Decision tree for the safe segregation, packaging, and disposal of 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid.

References

  • PubChem. (n.d.). 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid (Compound Summary). National Library of Medicine. Retrieved March 1, 2026, from [Link]

  • Thermo Fisher Scientific. (2023). Safety Data Sheet: 3(5)-Phenyl-1H-pyrazole (Analogous Structure Safety Data). Retrieved March 1, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Management System: Identification and Listing of Hazardous Waste. Retrieved March 1, 2026, from [Link]

Sources

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